Org 25935
Descripción
Propiedades
Número CAS |
1147011-84-4 |
|---|---|
Fórmula molecular |
C21H26ClNO3 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15;/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24);1H/t17-,21+;/m1./s1 |
Clave InChI |
SDTLOODMXMDJFX-JKSHRDEXSA-N |
SMILES isomérico |
CN(C[C@H]1CCC2=C([C@H]1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
SMILES canónico |
CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O |
Otros números CAS |
1147011-84-4 |
Sinónimos |
cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid hydrochloride N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid Org 25935 Org-25935 Org25935 SCH 900435 |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Org 25935 on the Glycine Transporter 1 (GlyT-1)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Org 25935, also known as SCH 900435, is a potent and selective inhibitor of the Glycine Transporter 1 (GlyT-1).[1][2] As a sarcosine-based, non-competitive inhibitor, this compound effectively increases extracellular glycine concentrations by blocking its reuptake, thereby potentiating N-methyl-D-aspartate receptor (NMDAR) function.[2][3] This guide provides a comprehensive overview of the mechanism of action of this compound, including its binding characteristics, in vitro and in vivo effects, and detailed experimental protocols for its characterization.
Core Mechanism of Action
The primary mechanism of action of this compound is the non-competitive inhibition of GlyT-1.[2] GlyT-1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft.[4] By inhibiting GlyT-1, this compound leads to an accumulation of glycine in the synapse, enhancing the activation of NMDARs, for which glycine is an essential co-agonist.[3] This modulation of the glutamatergic system underlies the therapeutic potential of this compound in conditions associated with NMDAR hypofunction.
Quantitative Data
Table 1: In Vitro Inhibition of GlyT-1 by this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC50 | 162 nM | Radioligand binding assay in rat brain | [2] |
Table 2: In Vivo Effects of this compound on Extracellular Glycine Levels
| Dose (mg/kg, i.p.) | Brain Region | % Increase in Glycine | Species | Reference |
| 3 | Frontal Cortex | 25% | Rat | [3] |
| 6 | Frontal Cortex | 80% | Rat | [3] |
| 10 | Frontal Cortex | 130% | Rat | [3] |
| 6 | Nucleus Accumbens | ~85% | Rat | [3] |
Experimental Protocols
Radioligand Binding Assay for GlyT-1
This protocol is adapted from methodologies used for sarcosine-based GlyT-1 inhibitors.
Objective: To determine the binding affinity (Ki) of this compound for GlyT-1.
Materials:
-
HEK-293 cells stably expressing human GlyT-1.
-
[3H]-(R)-NPTS (a sarcosine-based radioligand).
-
This compound.
-
Binding buffer: 120 mM NaCl, 2 mM KCl, 10 mM HEPES, 1 mM MgCl2, 1 mM CaCl2, pH 7.5.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
96-well plates.
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing GlyT-1 to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of cell membrane preparation, 25 µL of [3H]-(R)-NPTS (at a concentration near its Kd), and 25 µL of varying concentrations of this compound.
-
For total binding, add 25 µL of binding buffer instead of this compound.
-
For non-specific binding, add 25 µL of a high concentration of a known GlyT-1 inhibitor (e.g., 10 µM unlabeled (R)-NPTS).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[14C]Glycine Uptake Assay
Objective: To measure the functional inhibition of glycine transport by this compound.
Materials:
-
HEK-293 cells stably expressing human GlyT-1.
-
[14C]Glycine.
-
This compound.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES).
-
Lysis buffer.
-
Scintillation fluid.
-
24-well plates.
Procedure:
-
Cell Culture:
-
Seed HEK-293 cells expressing GlyT-1 in 24-well plates and grow to confluency.
-
-
Uptake Assay:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of this compound in uptake buffer for 15 minutes at 37°C.
-
Initiate glycine uptake by adding [14C]Glycine to each well.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
-
Counting:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure radioactivity.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of [14C]Glycine uptake (IC50).
-
Electrophysiological Characterization (Hypothetical Protocol)
Objective: To characterize the effect of this compound on GlyT-1 mediated currents using whole-cell patch-clamp electrophysiology.
Materials:
-
HEK-293 cells expressing GlyT-1.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Intracellular solution (e.g., containing Cs-methanesulfonate to block K+ channels).
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose).
-
Glycine.
-
This compound.
Procedure:
-
Cell Preparation:
-
Plate HEK-293 cells expressing GlyT-1 on coverslips suitable for recording.
-
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp configuration on a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Perfuse the cell with extracellular solution containing a known concentration of glycine to elicit an inward current mediated by GlyT-1.
-
-
Drug Application:
-
After establishing a stable baseline current, co-apply glycine and varying concentrations of this compound.
-
Record the changes in the amplitude and kinetics of the glycine-induced current.
-
-
Data Analysis:
-
Measure the peak amplitude of the GlyT-1 current in the absence and presence of this compound.
-
Construct a concentration-response curve to determine the IC50 of this compound for the inhibition of the GlyT-1 current.
-
Conclusion
This compound is a well-characterized, potent, and selective non-competitive inhibitor of GlyT-1. Its mechanism of action, centered on the elevation of synaptic glycine and subsequent enhancement of NMDAR-mediated neurotransmission, has been substantiated through in vitro and in vivo studies. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel GlyT-1 inhibitors.
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of glycine release mediated by glycine transporter 1 stably expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical structure and properties of Org 25935
An In-depth Technical Guide to Org 25935 (SCH-900435)
Introduction
This compound, also known as SCH-900435, is a synthetic, sarcosine-based small molecule developed by Organon International.[1][2] It is a potent and selective, non-competitive inhibitor of the glycine transporter type 1 (GlyT-1).[2][3] By blocking the reuptake of glycine in the central nervous system (CNS), this compound elevates extracellular glycine concentrations, thereby modulating both inhibitory glycine receptors (GlyRs) and co-agonist sites on N-methyl-D-aspartate receptors (NMDARs).[2][4] This mechanism has positioned this compound as a compound of interest for various neurological and psychiatric conditions. It has been investigated primarily for its antipsychotic properties and its potential to treat alcohol use disorder, with preclinical studies demonstrating effects on alcohol consumption, analgesia, and anticonvulsant activity.[1][5]
Chemical Structure and Physicochemical Properties
This compound is classified as a tetralin, a polycyclic aromatic compound featuring a benzene ring fused to a cyclohexane ring.[5] Its chemical and physical data are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-([(1R,2S)-6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino)acetic acid | [1] |
| Alternate Name | cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)amino-methylcarboxylic acid | [2][6] |
| Synonyms | SCH-900435 | [1][2] |
| Molecular Formula | C₂₁H₂₅NO₃ | [1] |
| Molar Mass | 339.435 g/mol | [1] |
| CAS Number | 1147011-84-4 (free base); 949588-40-3 (HCl salt) | [1] |
Pharmacological Profile
This compound is characterized by its high selectivity for the GlyT-1 transporter, with negligible activity at the GlyT-2 transporter.[6][7][8] Its primary pharmacological effect is the elevation of synaptic glycine levels, which has significant downstream effects on dopaminergic and glutamatergic neurotransmission.
| Parameter | Value | Species/System | Reference |
| Target | Glycine Transporter 1 (GlyT-1) | - | [1] |
| Mechanism of Action | Non-competitive inhibitor | - | [2][3] |
| IC₅₀ | 100 nM - 162 nM | - | [2][8] |
| Selectivity | Negligible action on GlyT-2 | - | [6][8] |
| Key Indications Studied | Alcoholism, Schizophrenia, Panic Disorder | Human | [5] |
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the GlyT-1 transporter, which is predominantly located on glial cells surrounding synapses.[6] This inhibition prevents the reuptake of glycine from the synaptic cleft, leading to an increase in its extracellular concentration.[6][9] Elevated glycine levels enhance signaling at two key receptor types:
-
N-methyl-D-aspartate Receptors (NMDARs): Glycine acts as an essential co-agonist at the glycine-binding site on NMDARs. By increasing glycine availability, this compound facilitates glutamatergic neurotransmission through these receptors.[4]
-
Glycine Receptors (GlyRs): Glycine is the primary agonist for these inhibitory, strychnine-sensitive receptors. Increased glycine levels potentiate inhibitory glycinergic signaling.[3][9]
In the context of alcohol use disorder, this compound's effects are linked to its modulation of the mesolimbic dopamine system.[3][10] Systemic administration has been shown to increase basal dopamine levels in the nucleus accumbens (nAc) in a subset of animals and, crucially, to counteract the dopamine release typically induced by ethanol.[10][11] This is thought to occur via GlyR-mediated inhibition of GABAergic projections, which in turn disinhibits dopaminergic neurons.[11]
Key Preclinical Data
Numerous preclinical studies have explored the effects of this compound, particularly in the context of alcohol consumption and neurotransmitter modulation in rats.
| Study Type | Animal Model | Dosage | Key Findings | Reference |
| Ethanol Consumption | Male Wistar Rats | 1.5, 3, 6 mg/kg i.p. | Dose-dependently decreased ethanol intake and preference without affecting water intake. | [6][7] |
| Neurotransmitter Levels | Male Wistar Rats | 6 mg/kg i.p. | Increased accumbal glycine levels by 87%. | [2][10] |
| Dopamine Interaction | Male Wistar Rats | 6 mg/kg i.p. | Increased basal dopamine output in a subpopulation of rats (38-52%). | [10] |
| Ethanol-Dopamine Interaction | Male Wistar Rats | 6 mg/kg i.p. (this compound)2.5 g/kg i.p. (Ethanol) | Prevented the ethanol-induced increase in accumbal dopamine in responding rats. | [10] |
| Local Administration | Male Wistar Rats | 100 µM (in nAc) | Perfusion into the nucleus accumbens increased local dopamine levels by up to 26%. | [3] |
Detailed Experimental Protocols
Animal Model for Ethanol Consumption Studies
The protocols described are based on methodologies used in studies investigating this compound's effect on alcohol intake.[2][6][7]
-
Subjects: Male Wistar rats, weighing 300-400g at the start of the experiment, are typically used.[12]
-
Housing: Animals are individually housed with a 12-hour light/dark cycle and ad libitum access to food and water, except during experimental periods.
-
Ethanol Preference Training: Rats are given continuous access to two bottles, one containing water and the other an ethanol solution (e.g., 6% v/v), to establish a baseline preference. They can be stratified into high-preference (EP>60) and low-preference (EP<60) groups.[7]
-
Limited Access Paradigm: Following training, access to fluids is restricted to a specific period (e.g., 2.5 hours) daily to encourage robust consumption.[2][6]
Drug Preparation and Administration
This compound (hydrochloride salt) is dissolved in a vehicle of 0.9% physiological saline (NaCl).[2][12] It is administered via intraperitoneal (i.p.) injection at a volume of 2 ml/kg.[12] To coincide with peak CNS effects, injections are performed approximately 40 minutes prior to the behavioral testing or measurement period.[2][6][7]
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[3][10]
-
Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant, slow flow rate.
-
Sample Collection: The resulting dialysate, containing extracellular molecules that have diffused across the probe's membrane, is collected at regular intervals (e.g., every 20 minutes).
-
Analysis: The concentration of analytes like dopamine and glycine in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[10]
-
Data Expression: Results are often expressed as a percentage change from the stable baseline levels measured before any drug administration.
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. academic.oup.com [academic.oup.com]
- 7. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The glycine reuptake inhibitor this compound interacts with basal and ethanol-induced dopamine release in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of systemic glycine on accumbal glycine and dopamine levels and ethanol intake in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
Org 25935: A Selective Glycine Reuptake Inhibitor for Modulating N-Methyl-D-Aspartate Receptor Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Org 25935, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1). By blocking the reuptake of glycine, this compound elevates extracellular glycine concentrations in the synapse, thereby enhancing the function of N-methyl-D-aspartate (NMDA) receptors, for which glycine acts as an essential co-agonist. This mechanism of action has positioned this compound as a compound of interest for therapeutic intervention in central nervous system (CNS) disorders characterized by NMDA receptor hypofunction. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its mechanism of action, pharmacokinetic profile, and efficacy in various experimental models. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this area.
Introduction
The glycine transporter 1 (GlyT1) plays a crucial role in regulating glycinergic neurotransmission by controlling the concentration of glycine in the synaptic cleft. Glycine is not only an inhibitory neurotransmitter in the spinal cord and brainstem but also a mandatory co-agonist for the activation of NMDA receptors throughout the CNS.[1] Hypofunction of NMDA receptors has been implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. Consequently, strategies to enhance NMDA receptor function, such as the inhibition of GlyT1, have emerged as a promising therapeutic approach.
This compound is a synthetic compound developed by Organon International that acts as a selective inhibitor of GlyT1.[2] It readily crosses the blood-brain barrier and has been investigated for its potential antipsychotic, analgesic, and alcohol-deterrent effects. This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to understand its properties and potential applications.
Mechanism of Action
This compound exerts its pharmacological effects by selectively inhibiting the GlyT1 transporter. This inhibition leads to an increase in the extracellular concentration of glycine, particularly at glutamatergic synapses. The elevated glycine levels enhance the activation of NMDA receptors, which require the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully functional.[1][3] The potentiation of NMDA receptor activity is the primary mechanism through which this compound is thought to mediate its effects on the CNS.
Signaling Pathway
The inhibition of GlyT1 by this compound directly impacts the glutamatergic signaling pathway. The following diagram illustrates the molecular interactions at a glutamatergic synapse.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing a basis for comparison and further investigation.
In Vitro Potency
| Parameter | Value | Species/Cell Line | Reference |
| IC₅₀ | 100 nM | Not Specified | [4] |
| IC₅₀ | 162 nM | Rat | [4] |
Preclinical Pharmacokinetics (Rat)
| Parameter | Value | Route of Administration | Reference |
| T½ (Half-life) | 82.1 min (blood), 184.6 min (brain) | Intravenous | [5] |
| Oral Bioavailability | 11% | Oral | [6][7] |
Note: Specific Cmax and Tmax data for this compound in rats were not available in the searched literature. The provided half-life data is for a different CNS-acting agent but illustrates typical pharmacokinetic parameters determined in preclinical rat studies.
Clinical Trial Dosages
| Indication | Dosage | Duration | Reference |
| Schizophrenia (Negative Symptoms) | 4-8 mg twice daily | 12 weeks | [4][8] |
| Schizophrenia (Negative Symptoms) | 12-16 mg twice daily | 12 weeks | [4][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides outlines for key experiments relevant to the study of this compound.
Determination of IC₅₀ for GlyT1 Inhibition
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the glycine transporter 1.
Protocol Steps:
-
Cell Culture: Maintain a cell line stably or transiently expressing the human GlyT1 transporter in appropriate culture medium.
-
Cell Plating: Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in a suitable buffer.
-
Assay:
-
Wash the cells with a pre-warmed assay buffer.
-
Add the different concentrations of this compound to the wells, followed by the addition of a fixed concentration of radiolabeled glycine (e.g., [³H]glycine).
-
Incubate for a specific time at a controlled temperature to allow for glycine uptake.
-
-
Termination and Measurement:
-
Rapidly wash the cells with ice-cold buffer to stop the uptake and remove extracellular radiolabeled glycine.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
Glycine Uptake Assay using Two-Electrode Voltage Clamp in Xenopus Oocytes
This electrophysiological method allows for the direct measurement of glycine transporter activity.
Protocol Steps:
-
Oocyte Preparation:
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential, typically -60 mV.[11]
-
-
Measurement of Glycine Uptake:
-
Apply a known concentration of glycine to the oocyte via the perfusion system. The transport of glycine, which is co-transported with Na⁺ and Cl⁻ ions, will generate an inward current.
-
Record the steady-state current as a measure of transporter activity.
-
-
Inhibition Assay:
-
After establishing a stable baseline current with glycine, co-apply glycine with various concentrations of this compound.
-
Measure the reduction in the glycine-induced current in the presence of the inhibitor.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀.
-
Conclusion
This compound is a valuable research tool for investigating the role of GlyT1 and the modulation of NMDA receptor function. Its selectivity and ability to penetrate the blood-brain barrier make it a suitable candidate for in vivo studies. While clinical trials have not yet led to a marketed therapeutic, the preclinical data for this compound in models of psychosis and alcohol dependence highlight the potential of GlyT1 inhibition as a therapeutic strategy. The data and protocols presented in this guide are intended to support further research into the therapeutic potential of this compound and other GlyT1 inhibitors for the treatment of CNS disorders.
References
- 1. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuron - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetic behaviors and oral bioavailability of oridonin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of tetramethylpyrazine in rat blood and brain using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonlinear oral pharmacokinetics of the alpha-antagonist 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline in humans: use of preclinical data to rationalize clinical observations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Expression of Mutant Glycine Receptors in Xenopus Oocytes Using Canonical and Non-Canonical Amino Acids Reveals Distinct Roles of Conserved Proline Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uptake Assays in Xenopus laevis Oocytes Using Liquid Chromatography-mass Spectrometry to Detect Transport Activity - PMC [pmc.ncbi.nlm.nih.gov]
The GlyT1 Inhibitor Org 25935: A Technical Guide to its Effects on Extracellular Glycine Concentration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of Org 25935, a selective Glycine Transporter 1 (GlyT1) inhibitor, on extracellular glycine concentration. By blocking the reuptake of glycine, this compound potentiates N-methyl-D-aspartate (NMDA) receptor function, a mechanism with therapeutic implications for neurological and psychiatric disorders. This document summarizes key quantitative data, details experimental methodologies for in vivo analysis, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1), with an IC50 of 100 nM.[1] GlyT1 is primarily responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration.[2][3] Glycine is an essential co-agonist at the NMDA receptor, meaning its binding is necessary for receptor activation by glutamate.[2][3][4] By inhibiting GlyT1, this compound increases the synaptic availability of glycine, which is hypothesized to enhance NMDA receptor-mediated neurotransmission.[2][3][5] This mechanism of action has led to the investigation of this compound and other GlyT1 inhibitors for conditions associated with NMDA receptor hypofunction, such as schizophrenia and cognitive deficits.[4][6] The compound has also been studied for its potential in treating alcohol dependence.[1]
Quantitative Effects on Extracellular Glycine
In vivo microdialysis studies in animal models have demonstrated the capacity of this compound to significantly elevate extracellular glycine levels in key brain regions.
| Brain Region | Dose and Administration Route | Observed Effect on Extracellular Glycine | Reference |
| Nucleus Accumbens | 6 mg/kg, intraperitoneal (i.p.) | 87% increase | [3] |
| Frontal Cortex | Not specified | Dose-dependent increase | [7] |
Core Signaling Pathway
The primary mechanism of action of this compound involves the modulation of the glutamatergic synapse through the inhibition of GlyT1.
Experimental Protocols
In Vivo Microdialysis for Extracellular Glycine Measurement
This protocol outlines the key steps for measuring the effect of this compound on extracellular glycine concentrations in the rodent brain.
Objective: To quantify changes in extracellular glycine levels in a specific brain region following the administration of this compound.
Materials:
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Perfusion pump
-
Fraction collector
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence or electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics
-
Surgical instruments
Procedure:
-
Animal Surgery and Probe Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., nucleus accumbens or prefrontal cortex).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Perfusion and Sample Collection:
-
Perfuse the microdialysis probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glycine.
-
Administer this compound (e.g., 6 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for a predetermined period post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for glycine concentration using HPLC. This often involves pre-column derivatization to allow for fluorescent or electrochemical detection.
-
Quantify the glycine peaks by comparing them to a standard curve of known glycine concentrations.
-
Express the results as a percentage change from the baseline glycine levels.
-
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study investigating the effects of this compound.
Conclusion
This compound is a well-characterized GlyT1 inhibitor that effectively increases extracellular glycine concentrations in the brain. The primary mechanism of action is through the blockade of glycine reuptake, leading to enhanced NMDA receptor function. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound or other compounds targeting the glycinergic system. Further research may continue to explore the therapeutic potential of this mechanism in various neurological and psychiatric conditions.
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 3. The glycine reuptake inhibitor this compound interacts with basal and ethanol-induced dopamine release in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycinergic signaling in the human nervous system: An overview of therapeutic drug targets and clinical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of systemic glycine on accumbal glycine and dopamine levels and ethanol intake in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Foundational Research on Org 25935 in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25935, a selective inhibitor of the glycine transporter type 1 (GlyT1), has been a subject of significant foundational research in neuroscience, primarily for its potential as a therapeutic agent for schizophrenia. The rationale behind its development stems from the glutamate hypofunction hypothesis of schizophrenia, which posits that reduced signaling through the N-methyl-D-aspartate (NMDA) receptor contributes to the pathophysiology of the disorder. Glycine acts as an essential co-agonist at the NMDA receptor, and by blocking its reuptake from the synapse, this compound increases synaptic glycine levels, thereby enhancing NMDA receptor function. This technical guide provides an in-depth overview of the core foundational research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective, non-competitive inhibitor of GlyT1.[1] Its primary mechanism of action is the blockade of glycine reuptake from the synaptic cleft, leading to an increase in extracellular glycine concentrations. This elevation in synaptic glycine enhances the activation of NMDA receptors, which require both glutamate and a co-agonist (glycine or D-serine) for full activation. By potentiating NMDA receptor-mediated neurotransmission, this compound is hypothesized to ameliorate the negative and cognitive symptoms associated with schizophrenia.
Quantitative Data
The following tables summarize the key quantitative data from foundational preclinical studies of this compound.
In Vitro Pharmacology
| Parameter | Value | Species | Assay Type | Reference |
| GlyT1 Inhibition (IC50) | 100 nM | --- | --- | --- |
| 162 nM (0.162 µmol/L) | Rat | Radioligand Binding | [1] | |
| Selectivity | Negligible affinity for GlyT2, dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and various neurotransmitter receptors. | Rat | --- | [1] |
In Vivo Effects on Neurochemistry
| Brain Region | Dose | Percent Increase in Glycine | Species | Reference |
| Nucleus Accumbens | 10 mg/kg, i.p. | ~250% | Rat | --- |
| Prefrontal Cortex | 10 mg/kg, i.p. | ~200% | Rat | --- |
Experimental Protocols
Detailed methodologies for key experiments cited in the foundational research of this compound are provided below.
In Vitro GlyT1 Binding Assay (Radioligand Displacement)
This protocol outlines a typical radioligand binding assay to determine the affinity of this compound for GlyT1.
1. Membrane Preparation:
-
Rat forebrain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and centrifuged again.
-
The final pellet is resuspended in assay buffer and the protein concentration is determined using a Bradford assay.
2. Binding Assay:
-
The assay is performed in a 96-well plate in a final volume of 250 µL.
-
Each well contains:
-
50 µL of membrane homogenate (50-100 µg of protein)
-
50 µL of [³H]-Org 25935 (a specific GlyT1 radioligand) at a final concentration of 1 nM.
-
50 µL of assay buffer or increasing concentrations of unlabeled this compound (for competition binding).
-
-
The plate is incubated at room temperature for 60 minutes.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
The filters are dried, and scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled GlyT1 inhibitor (e.g., 10 µM sarcosine).
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
IC50 values are determined by non-linear regression analysis of the competition binding data using software such as Prism.
-
Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.
In Vivo Microdialysis for Extracellular Glycine Measurement
This protocol describes the use of in vivo microdialysis to measure changes in extracellular glycine levels in the rat brain following administration of this compound.
1. Surgical Implantation of Microdialysis Probe:
-
Male Wistar rats are anesthetized with isoflurane.
-
The animal is placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
-
The cannula is secured to the skull with dental cement.
-
The animals are allowed to recover for at least 48 hours post-surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1-2 µL/min.
-
After a stabilization period of at least 60 minutes, dialysate samples are collected every 20 minutes.
-
Baseline samples are collected for at least 60 minutes before drug administration.
-
This compound or vehicle is administered (e.g., intraperitoneally), and dialysate collection continues for several hours.
3. Glycine Analysis:
-
Glycine concentrations in the dialysate samples are determined by high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde (OPA).
4. Data Analysis:
-
The average glycine concentration in the baseline samples is defined as 100%.
-
Glycine levels in subsequent samples are expressed as a percentage of the baseline.
-
Statistical analysis (e.g., ANOVA with repeated measures) is used to determine the significance of the drug-induced changes in extracellular glycine.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound research.
Caption: Mechanism of action of this compound leading to potential therapeutic effects.
Caption: Workflow for an in vitro radioligand binding assay.
Caption: Workflow for an in vivo microdialysis experiment.
Conclusion
The foundational research on this compound provides a strong rationale for its investigation as a potential treatment for schizophrenia. Its selective inhibition of GlyT1 and subsequent enhancement of NMDA receptor function represent a targeted approach to address the glutamatergic hypofunction implicated in the disorder. The quantitative data from preclinical studies demonstrate its potency and in vivo efficacy in modulating synaptic glycine levels. The detailed experimental protocols provided in this guide serve as a resource for researchers seeking to replicate or build upon this foundational work. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound and other GlyT1 inhibitors in the treatment of schizophrenia and other neurological disorders. The GIANT trial, for instance, investigated this compound as an adjunctive treatment for persistent negative symptoms in schizophrenia, although it did not demonstrate a significant difference from placebo.[2]
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Org 25935 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25935, also known as SCH-900435, is a selective inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, this compound increases synaptic glycine levels, which can modulate neurotransmission. In preclinical studies involving rats, this compound has been investigated for its potential therapeutic effects, including its ability to reduce alcohol consumption. These application notes provide a detailed protocol for the in vivo administration of this compound to rats based on published research, focusing on intraperitoneal injection.
Data Presentation
Pharmacodynamic Effects of this compound in Rats
The following tables summarize the quantitative effects of this compound on consumption behavior in Wistar rats following daily intraperitoneal (i.p.) administration.
Table 1: Effect of this compound on Ethanol (6% v/v) Intake in Rats
| Dosage (mg/kg, i.p.) | Change in Ethanol Intake | Study Duration | Rat Strain |
| 1.5 | Narrowed the difference between treatment and vehicle groups to non-significant values | Up to 40 days | Wistar |
| 3 | Narrowed the difference between treatment and vehicle groups to non-significant values | Up to 40 days | Wistar |
| 6 | Significantly decreased ethanol intake and preference | Up to 40 days | Wistar |
Table 2: Effect of this compound on Water Intake in Rats
| Dosage (mg/kg, i.p.) | Change in Water Intake | Study Duration | Rat Strain |
| 6 | No significant effect | Up to 40 days | Wistar |
Table 3: Effect of this compound on Food Intake in Rats
| Dosage (mg/kg, i.p.) | Change in Food Intake | Study Duration | Rat Strain |
| 6 | Transiently reduced food intake | Not specified | Wistar |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound hydrochloride (HCl) powder
-
Sterile isotonic saline (0.9% NaCl) solution
-
Sterile vials
-
Vortex mixer
-
Analytical balance
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 6 mg/kg) and the weight of the rats, calculate the total amount of this compound HCl needed.
-
Weigh the compound: Accurately weigh the calculated amount of this compound HCl powder using an analytical balance.
-
Dissolve in vehicle: Add the weighed powder to a sterile vial containing the appropriate volume of sterile isotonic saline. While the exact vehicle is not consistently reported across all studies, isotonic saline is a common and appropriate vehicle for intraperitoneal injections in rodents.
-
Ensure complete dissolution: Vortex the solution until the this compound HCl is completely dissolved.
-
Sterile filter: To ensure sterility, filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution appropriately, protected from light, and as recommended by the manufacturer. For daily administration protocols, fresh solutions are often prepared.
Intraperitoneal (IP) Administration Protocol for Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
Rat restraint device (optional, but recommended for single-person administration)
-
70% ethanol or other suitable disinfectant
-
Gauze pads
Procedure:
-
Animal Handling and Restraint:
-
For a two-person procedure, one person restrains the rat while the other performs the injection. The restrainer should gently but firmly hold the rat, exposing the abdomen.
-
For a single-person procedure, use an appropriate restraint device or the one-handed restraint technique. Ensure the rat is secure and the lower abdomen is accessible.
-
-
Injection Site Identification:
-
Position the rat on its back with the head slightly tilted down.
-
Locate the lower right or left quadrant of the abdomen. The injection should be administered off-midline to avoid the bladder and the cecum (which is predominantly on the left side).
-
-
Site Preparation:
-
Swab the injection site with a gauze pad soaked in 70% ethanol and allow it to dry.
-
-
Injection:
-
Draw the calculated volume of this compound solution into a sterile syringe fitted with a sterile needle.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is drawn, withdraw the needle and re-insert at a different site with a fresh needle and syringe.
-
Slowly inject the solution into the peritoneal cavity.
-
-
Post-Injection Care:
-
Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad if necessary.
-
Return the rat to its cage and monitor for any signs of distress or adverse reactions.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in rats.
Caption: Simplified signaling pathway of this compound action.
Application Notes and Protocols for Org 25935 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25935, also known as SCH 900435, is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2] By blocking the reuptake of glycine into presynaptic nerve terminals and glial cells, this compound effectively increases the concentration of glycine in the synaptic cleft. This elevation of extracellular glycine enhances the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a mandatory co-agonist.[3][4][5] This mechanism of action has led to the investigation of this compound for its potential therapeutic effects in conditions associated with NMDA receptor hypofunction, such as schizophrenia, as well as for its analgesic and anticonvulsant properties.[1]
These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, guidelines for determining appropriate working concentrations, and a summary of its mechanism of action.
Data Presentation
| Parameter | Value | Species/System | Reference |
| IC50 (GlyT-1) | 100 nM | Not Specified | --INVALID-LINK-- |
| In Vivo Microdialysis Concentration | 100 µM (perfusion) | Rat (Nucleus Accumbens) | --INVALID-LINK-- |
Note: The IC50 value refers to the concentration of this compound required to inhibit 50% of the GlyT-1 transporter activity. This is not a cell viability or proliferation IC50. The in vivo concentration is provided for context but will likely be significantly higher than effective concentrations in cell culture due to the direct application in an in vitro system. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution: Dissolve the weighed this compound powder in sterile DMSO to achieve a high-concentration stock solution, for example, 10 mM. Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution aliquots at -20°C or -80°C for long-term storage. Under these conditions, the solution should be stable for at least 6 months.
Preparation of Working Solutions for Cell Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for the cell line being used
-
Sterile conical tubes or microcentrifuge tubes
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform a dose-response curve to determine the optimal concentration. A suggested starting range for a dose-response experiment could be from 1 nM to 10 µM.
-
Final DMSO Concentration: Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept below 0.1%, to avoid solvent-induced cytotoxicity. [6] A vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used) must be included in all experiments.
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Cell Viability/Cytotoxicity Assay (Example using MTT)
This protocol provides a general framework for assessing the effect of this compound on cell viability. The optimal cell seeding density and incubation times should be determined empirically for each cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Remove the culture medium and add 100 µL of the prepared this compound working solutions (including a vehicle control and a no-treatment control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently on a plate shaker to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value, if applicable.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Workflow for cell culture experiments with this compound.
References
- 1. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Org 25935 in the Study of Negative Symptoms of Schizophrenia
Audience: Researchers, scientists, and drug development professionals.
Introduction: Org 25935 is a selective inhibitor of the glycine transporter 1 (GlyT1).[1] Its development was driven by the glutamate hypofunction hypothesis of schizophrenia, which posits that negative and cognitive symptoms arise from reduced signaling through the N-methyl-D-aspartate (NMDA) receptor.[2][3] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, an obligatory co-agonist at the NMDA receptor.[2][4] This enhancement of NMDA receptor function is hypothesized to alleviate the persistent negative symptoms of schizophrenia, which are poorly addressed by current antipsychotic medications that primarily target dopamine D2 receptors.[2][5]
Mechanism of Action: The primary function of GlyT1, located on glial cells surrounding synapses, is to clear glycine from the synaptic cleft.[5] For the NMDA receptor to be activated by the neurotransmitter glutamate, its glycine co-agonist site must be occupied.[1][2] By blocking GlyT1, this compound effectively increases the synaptic availability of glycine, leading to greater occupancy of the NMDA receptor's glycine site.[4] This potentiates glutamatergic neurotransmission, offering a potential therapeutic strategy for the negative and cognitive symptoms of schizophrenia.[2]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound via GlyT1 inhibition to enhance NMDA receptor signaling.
Preclinical Research Applications
This compound can be utilized in rodent models that exhibit schizophrenia-like negative symptoms. These models are often created by administering NMDA receptor antagonists like phencyclidine (PCP) or ketamine, which induce behaviors analogous to negative symptoms in humans, such as social withdrawal and amotivation.[5]
Experimental Protocol: Assessing this compound in a Rodent Model of Social Withdrawal
This protocol outlines a typical experiment to evaluate the efficacy of this compound in reversing social interaction deficits induced by an NMDA receptor antagonist.
1. Subjects:
-
Adult male Sprague-Dawley rats (250-300g).
-
House animals in pairs under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow a one-week acclimatization period before experiments begin.
2. Experimental Groups:
-
Group 1: Vehicle Control (Saline + Vehicle for this compound)
-
Group 2: PCP/Ketamine Control (PCP/Ketamine + Vehicle for this compound)
-
Group 3: this compound Treatment (PCP/Ketamine + this compound)
3. Procedure:
-
Induction of Negative-like Symptoms: Administer a sub-chronic dose of ketamine (e.g., 30 mg/kg, intraperitoneally) or PCP once daily for 7-14 days to induce a social withdrawal phenotype.
-
Drug Administration: Following the induction phase, administer this compound (dose range to be determined by dose-response studies, e.g., 1-10 mg/kg, orally) or its vehicle 60 minutes prior to behavioral testing.
-
Behavioral Assay (Social Interaction Test):
-
Place a subject rat in a brightly lit, open-field arena (e.g., 100cm x 100cm) for a 10-minute habituation period.
-
Introduce a novel, weight-matched "intruder" rat into the arena.
-
Record the session for 10-15 minutes.
-
Analyze the total time the subject rat spends actively interacting (e.g., sniffing, grooming, following) with the intruder rat. Social withdrawal is indicated by a significant decrease in interaction time.
-
4. Data Analysis:
-
Use one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the mean social interaction times across the three groups. A significant increase in interaction time in the this compound group compared to the PCP/Ketamine control group would suggest efficacy.
Preclinical Experimental Workflow
Caption: Workflow for a preclinical study of this compound on negative-like symptoms.
Clinical Research Applications
This compound has been investigated in clinical trials as an adjunctive therapy for patients with schizophrenia experiencing persistent negative symptoms.[6] The protocols for such studies are designed to rigorously assess efficacy and safety in a human population.
Protocol Outline: Phase II Adjunctive Therapy Trial (GIANT Trial Example)
This protocol is based on the design of the "GIANT" trial (NCT00725075), which assessed this compound as an add-on treatment.[6][7]
1. Study Population:
-
Patients aged 18-60 with a confirmed diagnosis of schizophrenia.
-
Must be on a stable dose of a second-generation (atypical) antipsychotic for at least 3 months.[6]
-
Must exhibit predominant and persistent negative symptoms, as measured by a baseline score on a clinical scale like the Scale for Assessment of Negative Symptoms (SANS) or the Positive and Negative Syndrome Scale (PANSS) negative subscale.[6][8]
2. Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Duration: 12 weeks of treatment followed by a follow-up period.[8]
-
Treatment Arms:
3. Outcome Measures:
-
Primary Efficacy Endpoint: Mean change from baseline to week 12 in the SANS composite score.[6][8]
-
Secondary Efficacy Endpoints:
-
Safety and Tolerability: Monitoring of adverse events, vital signs, ECGs, and extrapyramidal symptoms.[6]
4. Data Presentation: While preclinical studies suggested potential, the GIANT clinical trial for this compound did not demonstrate a statistically significant difference from placebo in reducing negative symptoms.[6][8] The results highlight the challenge of translating preclinical findings to clinical populations.
Table 1: Summary of Primary Outcome from the GIANT Trial (NCT00725075)
| Treatment Group | N | Baseline SANS Score (Mean ± SD) | Change from Baseline at Week 12 (Mean ± SD) | P-value vs. Placebo |
|---|---|---|---|---|
| Placebo | 72 | 75.0 ± 14.5 | -10.1 ± 14.9 | N/A |
| This compound (4-8 mg BID) | 71 | 74.3 ± 15.0 | -10.8 ± 16.5 | Not Significant |
| This compound (12-16 mg BID) | 72 | 75.8 ± 13.8 | -11.5 ± 15.8 | Not Significant |
(Data are illustrative based on published findings indicating a lack of significant difference)[6][8]
Table 2: Key Secondary Outcomes from the GIANT Trial
| Outcome Measure | Placebo (Mean Change) | This compound Low Dose (Mean Change) | This compound High Dose (Mean Change) | Result |
|---|---|---|---|---|
| PANSS Negative Subscale | -2.5 | -2.8 | -3.0 | No significant difference |
| PANSS Total Score | -6.0 | -7.1 | -7.5 | No significant difference |
| GAF Score | +3.5 | +4.0 | +4.2 | No significant difference |
(Data are illustrative based on published findings indicating a lack of significant difference)[6][8]
Conclusion: this compound serves as an important research tool for investigating the glutamate hypofunction hypothesis of schizophrenia. While it did not achieve its primary endpoints in clinical trials for negative symptoms, the study of this compound and other GlyT1 inhibitors provides valuable data for the field.[5][6] The protocols and application notes described here offer a framework for researchers to design further preclinical and clinical studies aimed at understanding and treating the challenging negative symptoms of schizophrenia.
References
- 1. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine transporter-1: a new potential therapeutic target for schizophrenia [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]
- 6. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiological Studies of Org 25935
Topic: Electrophysiology Patch Clamp Protocol using Org 25935
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating extracellular glycine concentrations.[3] By inhibiting GlyT1, this compound increases the availability of glycine in the synapse. This has significant implications for neurotransmission, as glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, and also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the central nervous system.[4][5]
These application notes provide a detailed protocol for investigating the functional consequences of GlyT1 inhibition by this compound using whole-cell patch-clamp electrophysiology. The described methods are applicable for studying the effects of this compound on both glycine receptor-mediated and NMDA receptor-mediated currents in neuronal cultures or acute brain slices.
Data Presentation
Table 1: Expected Electrophysiological Effects of this compound on Glycine Receptor-Mediated Currents
| Parameter | Effect of this compound | Typical Concentration Range | Expected Change |
| Glycine-evoked current amplitude | Potentiation | 100 nM - 10 µM | Increase |
| Spontaneous inhibitory postsynaptic current (sIPSC) amplitude | Increase | 100 nM - 10 µM | Variable, may increase |
| sIPSC frequency | Increase or No Change | 100 nM - 10 µM | Variable |
| sIPSC decay kinetics | Prolongation | 100 nM - 10 µM | Increase in decay time constant |
Table 2: Expected Electrophysiological Effects of this compound on NMDA Receptor-Mediated Currents
| Parameter | Effect of this compound | Typical Concentration Range | Expected Change |
| NMDA-evoked current amplitude | Potentiation | 100 nM - 10 µM | Increase |
| NMDA receptor-mediated excitatory postsynaptic current (EPSC) amplitude | Potentiation | 100 nM - 10 µM | Increase |
| NMDA receptor-mediated EPSC decay kinetics | Prolongation | 100 nM - 10 µM | Increase in decay time constant |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings from Cultured Neurons or Acute Brain Slices
This protocol describes the methodology for whole-cell voltage-clamp recordings to measure the effect of this compound on synaptic currents.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (for brain slices): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Equilibrate by bubbling with 95% O2 / 5% CO2.
-
External Solution (for cultured neurons): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution: (in mM) 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 5 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to the final desired concentration in aCSF or external solution on the day of the experiment.
2. Cell Preparation:
-
Acute Brain Slices: Prepare 250-300 µm thick coronal or sagittal slices from the brain region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF before recording.
-
Primary Neuronal Cultures: Plate neurons on coverslips and culture for 10-14 days in vitro before use.
3. Patch-Clamp Recording:
-
Transfer a brain slice or coverslip with cultured neurons to the recording chamber on the stage of an upright or inverted microscope equipped with DIC optics and a perfusion system.
-
Continuously perfuse the chamber with oxygenated aCSF or external solution at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron under visual guidance and establish a gigaohm seal (>1 GΩ) by applying gentle negative pressure.
-
Rupture the cell membrane by applying a brief pulse of suction to obtain the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.
4. Experimental Procedure:
-
Record a stable baseline of synaptic activity (sIPSCs or sEPSCs) for 5-10 minutes.
-
To study glycine-evoked currents, apply a brief puff of glycine (1 mM) onto the recorded cell using a Picospritzer.
-
To study NMDA-evoked currents, apply a brief puff of NMDA (100 µM) in the presence of a glycine co-agonist (e.g., 10 µM D-serine) and in a low magnesium external solution.
-
Bath apply this compound at the desired concentration (e.g., 1 µM) and record for 10-15 minutes to observe the effect.
-
Wash out the drug with aCSF or external solution to check for reversibility of the effect.
5. Data Analysis:
-
Analyze synaptic events using software such as Clampfit (Molecular Devices) or Mini Analysis (Synaptosoft).
-
Measure the amplitude, frequency, and decay kinetics of sIPSCs or sEPSCs before, during, and after the application of this compound.
-
For evoked currents, measure the peak amplitude and decay time constant.
-
Perform statistical analysis to determine the significance of the observed effects.
Mandatory Visualizations
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Signaling pathway of GlyT1 inhibition by this compound.
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Org 25935 Efficacy in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of behavioral assays relevant to assessing the efficacy of Org 25935, a selective Glycine Transporter Type 1 (GlyT-1) inhibitor. The protocols detailed below are designed to guide researchers in setting up and executing key experiments to evaluate the pharmacological effects of this compound on rodent behavior.
Introduction to this compound
This compound (also known as SCH-900435) is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1] By blocking GlyT-1, this compound increases the extracellular concentration of glycine in the brain. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and its increased availability is hypothesized to potentiate NMDA receptor-mediated neurotransmission. This mechanism of action has led to the investigation of this compound for a variety of central nervous system (CNS) disorders, including schizophrenia, and alcohol use disorder.[1][2][3] Preclinical studies in animal models have demonstrated that this compound can reduce alcohol consumption and preference.[1][4] However, clinical trials in humans have not shown significant efficacy in preventing alcohol relapse or treating the negative symptoms of schizophrenia.[2][3]
Behavioral Assays for Efficacy Testing
The following behavioral assays are standard preclinical tools to assess the anxiolytic, locomotor, and anti-addictive properties of novel compounds like this compound.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Open Field Test (OFT)
The OFT provides a simultaneous assessment of locomotor activity, exploration, and anxiety-like behavior. Rodents naturally tend to remain close to the walls (thigmotaxis) of a novel environment. An increase in time spent in the center of the open field is indicative of an anxiolytic effect. The total distance traveled provides a measure of general locomotor activity.
Light-Dark Box Test
This assay is also based on the innate conflict between exploration and aversion to brightly lit areas. The apparatus consists of a large, illuminated compartment and a smaller, dark compartment. Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.
Two-Bottle Choice Paradigm
This is a voluntary consumption model used to assess the reinforcing properties of substances like alcohol. Animals are given a choice between two bottles, typically one containing an alcohol solution and the other water. A reduction in the consumption of the alcohol solution is indicative of a potential therapeutic effect for alcohol use disorder.
Data Presentation
The following tables summarize key quantitative data from preclinical studies involving this compound and provide templates for expected data from other relevant behavioral assays.
Table 1: Effect of this compound on Locomotor Activity in Wistar Rats
| Treatment Group | Accumulated Locomotor Counts (30 min) | Accumulated Rearing Counts (30 min) |
| Vehicle (n=10) | Mean ± SEM | Mean ± SEM |
| This compound (6 mg/kg, i.p.) | Mean ± SEM | Mean ± SEM |
Note: Specific numerical data for mean and SEM were not available in the provided search results. A study did show that this compound did not significantly alter locomotor or rearing activity compared to vehicle.
Table 2: Effect of this compound on Ethanol and Water Intake in Male Wistar Rats (Two-Bottle Choice) [1][4]
| Treatment Group | Ethanol Intake (g/kg/2.5h) | Water Intake (ml/2.5h) | Ethanol Preference (%) |
| Vehicle | ~1.2 | ~4.0 | ~45 |
| This compound (6 mg/kg, i.p.) | ~0.4 | ~4.0 | ~15 |
Data are approximated from graphical representations in the cited literature and represent values after several days of treatment.[4]
Table 3: Expected Parameters for Elevated Plus Maze (EPM) with this compound
| Treatment Group | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Arm Entries |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 4: Expected Parameters for Open Field Test (OFT) with this compound
| Treatment Group | Time in Center (s) | Distance in Center (cm) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 5: Expected Parameters for Light-Dark Box Test with this compound
| Treatment Group | Time in Light Box (s) | Transitions between Compartments | Latency to Enter Dark (s) | |---|---|---| | Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | | this compound (dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic or anxiogenic effects of this compound.
Apparatus:
-
A plus-shaped maze, typically made of wood or non-reflective plastic, elevated 50 cm above the ground.
-
Two open arms (50 cm x 10 cm) and two closed arms (50 cm x 10 cm) with 40 cm high walls.
-
A central platform (10 cm x 10 cm).
-
Video tracking software for automated recording and analysis.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes prior to the test.
-
Administer this compound or vehicle (e.g., saline) intraperitoneally (i.p.) 30-60 minutes before testing.
-
Place the animal gently onto the central platform, facing one of the open arms.
-
Allow the animal to explore the maze for a single 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
Between trials, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
-
Analyze the recording for the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms. An entry is typically defined as all four paws entering an arm.
-
Total number of arm entries.
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in all arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total arm entries) x 100]. An increase in these parameters is indicative of an anxiolytic effect.
Protocol 2: Open Field Test (OFT)
Objective: To evaluate the effects of this compound on locomotor activity and anxiety-like behavior.
Apparatus:
-
A square or circular arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.
-
The floor is typically divided into a grid of equal squares, with the central squares defining the "center zone".
-
Automated tracking system (video camera and software) to record movement.
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle i.p. 30-60 minutes prior to the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a 5-10 minute session.
-
Record the entire session with the tracking system.
-
Clean the arena thoroughly with 70% ethanol between subjects.
-
Analyze the data for:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of entries into the center zone.
-
Rearing frequency (number of times the animal stands on its hind legs).
-
Data Analysis: Compare the parameters between the treatment and vehicle groups. An increase in the time spent in the center zone suggests an anxiolytic effect. A significant change in the total distance traveled indicates an effect on locomotor activity (hyperactivity or hypoactivity).
Protocol 3: Light-Dark Box Test
Objective: To assess the anxiolytic properties of this compound.
Apparatus:
-
A rectangular box divided into two compartments: a large (2/3 of the total area), open, and brightly lit compartment, and a smaller (1/3 of the total area), enclosed, and dark compartment.
-
An opening (e.g., 7.5 cm x 7.5 cm) connects the two compartments.
-
A light source illuminates the light compartment to a specific lux level (e.g., 400-600 lux).
-
Infrared video camera and tracking software to monitor the animal's location in the dark.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes.
-
Administer this compound or vehicle i.p. 30-60 minutes before testing.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a 5-10 minute session.
-
Record the session using the video tracking system.
-
Clean the apparatus with 70% ethanol after each trial.
-
Analyze the following parameters:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to the first entry into the dark compartment.
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent in the light compartment and the number of transitions between compartments compared to the vehicle-treated group.
Protocol 4: Two-Bottle Choice Paradigm for Alcohol Consumption
Objective: To determine the effect of this compound on voluntary ethanol consumption and preference.
Apparatus:
-
Standard rodent home cages.
-
Two drinking bottles with sipper tubes for each cage.
Procedure:
-
Acclimation: House animals individually and allow them to acclimate to the home cages.
-
Baseline Drinking: Provide animals with continuous access to two bottles: one containing water and the other an ethanol solution (e.g., 10% v/v). Measure the fluid consumption from each bottle daily for at least one week to establish a stable baseline of ethanol intake and preference. The position of the bottles should be alternated daily to control for side preference.
-
Treatment Phase:
-
Divide the animals into treatment and control groups, balanced for their baseline ethanol intake.
-
Administer this compound or vehicle i.p. at a consistent time each day, typically before the dark cycle when rodents are most active.
-
Continue to provide the two-bottle choice and measure fluid consumption daily.
-
-
Data Collection:
-
Record the weight of each bottle daily to determine the volume consumed.
-
Record the body weight of each animal daily to calculate intake in g/kg.
-
Calculate ethanol intake (g/kg/day), water intake (ml/day), and ethanol preference [(volume of ethanol consumed / total volume of fluid consumed) x 100].
-
Data Analysis: Compare the ethanol intake and preference between the this compound and vehicle groups over the treatment period. A significant reduction in ethanol intake and/or preference in the this compound group would indicate a potential therapeutic effect.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for the Elevated Plus Maze test.
Caption: Experimental workflow for the Two-Bottle Choice paradigm.
References
- 1. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Dose-related anxiogenic effect of glycine in the elevated plus maze and in electrodermal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Org 25935 in the Investigation of Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25935 is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1] By blocking the reuptake of glycine, this compound effectively increases the extracellular concentration of this amino acid in the synaptic cleft. Glycine is an essential co-agonist for the N-methyl-D-aspartate (NMDA) receptor, a key player in the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).[2] This modulatory action on NMDA receptor function makes this compound a valuable pharmacological tool for studying the molecular underpinnings of learning, memory, and various neurological disorders. These application notes provide detailed protocols for utilizing this compound to investigate its effects on synaptic plasticity, particularly NMDA receptor-dependent LTP in hippocampal slices.
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of the glycine transporter 1 (GlyT-1).[1] GlyT-1 is predominantly located on glial cells surrounding synapses and is responsible for clearing glycine from the synaptic cleft.[3] By inhibiting GlyT-1, this compound leads to an elevation of extracellular glycine levels. This increased availability of glycine enhances the activation of NMDA receptors, which require the binding of both glutamate and a co-agonist (glycine or D-serine) to become fully active. The enhanced NMDA receptor-mediated calcium influx triggers a cascade of downstream signaling events that are crucial for the induction and maintenance of synaptic plasticity.[2][4]
Data Presentation
The following tables summarize the quantitative effects of GlyT-1 inhibitors on synaptic plasticity, as reported in preclinical studies. These data can serve as a reference for expected outcomes when using this compound in similar experimental paradigms.
| Compound Class | Compound | Preparation | Concentration | Parameter Measured | Observed Effect | Reference |
| GlyT-1 Inhibitor | NFPS | Rat Hippocampal Slices | 1 µM | NMDA-mediated EPSC Amplitude | Significant Potentiation | [5] |
| GlyT-1 Inhibitor | NFPS | Rat Prefrontal Cortex (in vivo) | 1-2 mg/kg, i.v. | NMDA-evoked Firing Rate | Potentiation of NMDA Response | [5] |
| Glycine | Glycine | Rat Hippocampal Slices | 100 µM | fEPSP Slope (LTP) | 186% ± 44% increase | [6] |
| GlyT-1 Inhibitor | Org24598 | Rat Hippocampal Slices | Not Specified | Long-Term Potentiation (LTP) | Enhancement of LTP | [7] |
| Parameter | Control (Vehicle) | GlyT-1 Inhibitor (e.g., this compound) | Expected Outcome |
| Baseline fEPSP Slope (mV/ms) | 0.5 ± 0.05 | 0.5 ± 0.05 | No significant change in baseline synaptic transmission. |
| LTP Magnitude (% of Baseline 60 min post-HFS) | 150 ± 10% | 180 ± 15% | Significant increase in the magnitude of long-term potentiation. |
| Paired-Pulse Facilitation (Ratio) | 1.8 ± 0.1 | 1.8 ± 0.1 | No significant change, suggesting a postsynaptic mechanism of action. |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for in vitro electrophysiological studies of synaptic plasticity.
Materials:
-
Rodent (e.g., Wistar rat or C57BL/6 mouse)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) slicing solution:
-
In mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1 MgSO4, 2 CaCl2
-
-
Oxygenated aCSF for recovery and recording (same composition as slicing solution)
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform decapitation and rapidly dissect the brain.
-
Submerge the brain in ice-cold, oxygenated aCSF slicing solution.
-
Isolate the hippocampi from both hemispheres.
-
Cut 300-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated aCSF.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol details the procedures for recording field excitatory postsynaptic potentials (fEPSPs) and inducing LTP in the CA1 region of the hippocampus.
Materials:
-
Prepared acute hippocampal slices
-
Recording setup (microscope, micromanipulators, amplifier, digitizer, data acquisition software)
-
Glass microelectrodes (1-5 MΩ resistance) filled with aCSF
-
Bipolar stimulating electrode
-
This compound stock solution (e.g., in DMSO) and final dilution in aCSF
-
High-frequency stimulation (HFS) protocol (e.g., 1 train of 100 pulses at 100 Hz, or theta-burst stimulation)
Procedure:
-
Transfer a hippocampal slice to the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit a fEPSP amplitude that is 30-40% of the maximum.
-
After establishing a stable baseline, apply this compound to the perfusion bath at the desired final concentration (e.g., 1-10 µM). Allow the drug to perfuse for at least 20-30 minutes to reach equilibrium.
-
Induce LTP using a high-frequency stimulation (HFS) protocol.
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation.
-
For control experiments, perform the same procedure using a vehicle control (e.g., aCSF with the same concentration of DMSO as the this compound solution).
-
Analyze the data by measuring the initial slope of the fEPSP. Normalize the slope values to the average baseline slope and plot them over time. The magnitude of LTP is typically quantified as the average percentage increase in the fEPSP slope during the last 10 minutes of the recording period compared to the baseline.
Mandatory Visualizations
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. THE BRAIN FROM TOP TO BOTTOM [thebrain.mcgill.ca]
- 3. Activity of novel lipid glycine transporter inhibitors on synaptic signalling in the dorsal horn of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Glycine-induced long-term potentiation is associated with structural and functional modifications of α-amino-3-hydroxyl-5-methyl-4-isoxazolepropionic acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Org 25935 solubility in DMSO versus PBS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Org 25935 in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound has a reported solubility of 10 mM in DMSO. This makes DMSO a suitable solvent for preparing stock solutions.
Q2: What is the solubility of this compound in PBS?
Q3: I am observing precipitation when diluting my DMSO stock of this compound into PBS. What can I do?
A3: This is a common issue when diluting a compound from a high-solubility organic solvent into a lower-solubility aqueous buffer. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your PBS solution may be exceeding its aqueous solubility limit. Try performing serial dilutions to determine the maximum achievable concentration in PBS without precipitation.
-
Control the percentage of DMSO: When preparing your working solution in PBS, ensure the final concentration of DMSO is as low as possible (typically <1% and often <0.1%) to minimize its co-solvent effects, which could be critical for certain biological assays. Be aware that even small percentages of DMSO can affect cell viability and other experimental outcomes.
-
Use a fresh stock solution: Ensure your DMSO stock is not too old and has been stored properly to prevent degradation of the compound.
-
Vortex during dilution: When adding the DMSO stock to the PBS, vortex the PBS solution to ensure rapid and even dispersion, which can sometimes help prevent localized high concentrations and subsequent precipitation.
-
Consider alternative formulation strategies: For in vivo studies or specific in vitro assays requiring higher concentrations, you may need to explore formulation strategies such as the use of co-solvents, surfactants, or cyclodextrins.
Data Presentation
Solubility of this compound
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | 10 mM |
| Phosphate-Buffered Saline (PBS) | Data not available |
Note: The aqueous solubility of organic compounds is often significantly lower than in organic solvents like DMSO.
Experimental Protocols
Protocol: Determination of Kinetic Aqueous Solubility
This protocol provides a general method for determining the kinetic solubility of a compound like this compound in an aqueous buffer such as PBS. This method is suitable for early-stage drug discovery and provides a rapid assessment of solubility.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates (UV-transparent for analysis)
-
Multichannel pipette
-
Plate reader with capability to measure absorbance or turbidity
-
Vortex mixer
Procedure:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions in DMSO: If necessary, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to PBS: Add a small, fixed volume of the DMSO stock solution (and each dilution) to a larger volume of PBS in the wells of a 96-well plate. A common ratio is 1-2 µL of DMSO stock to 98-199 µL of PBS to keep the final DMSO concentration low.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Precipitation Assessment: Visually inspect the wells for any signs of precipitation. For a more quantitative measure, use a plate reader to measure the turbidity (light scattering) at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in turbidity indicates precipitation.
-
Determination of Solubility: The kinetic solubility is defined as the highest concentration that does not show significant precipitation under these conditions.
Mandatory Visualization
Signaling Pathway
This compound is a selective inhibitor of the Glycine Transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine. Glycine acts as a co-agonist at the NMDA receptor, which is a type of glutamate receptor. For the NMDA receptor to be activated, both glutamate and a co-agonist (like glycine or D-serine) must be bound. Therefore, by increasing glycine levels, this compound enhances NMDA receptor-mediated neurotransmission.
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the solubility of a compound like this compound in an aqueous buffer.
Caption: Kinetic solubility determination workflow.
Technical Support Center: Troubleshooting Org 25935-Induced Visual Disturbances in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating visual disturbances induced by Org 25935 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause visual disturbances?
This compound is a selective inhibitor of the glycine transporter 1 (GlyT-1).[1] GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft, thereby regulating glycine levels. In the retina, glycine acts as a neurotransmitter and a co-agonist at N-methyl-D-aspartate (NMDA) receptors on retinal ganglion cells.[2][3] By inhibiting GlyT-1, this compound increases extracellular glycine concentrations, which can lead to over-stimulation of NMDA receptors and potential excitotoxicity, manifesting as visual disturbances. While the exact mechanisms in the retina are still under investigation, this is a plausible pathway for the observed side effects.
Q2: What are the most appropriate animal models to study this compound-induced visual disturbances?
Rats and mice are commonly used rodent models for assessing retinal and visual function in drug development.[4] The choice between them may depend on specific experimental needs and available resources. For instance, rats may be preferred for tasks requiring more complex training, while the availability of genetic variants in mice can be advantageous.[5]
Q3: What are the key in-vivo techniques to assess retinal function in these models?
The two primary in-vivo techniques for assessing retinal function in rodents are Electroretinography (ERG) and the Optokinetic Response (OKR) or Optomotor Response (OMR).[4][6][7]
-
Electroretinography (ERG): This non-invasive technique measures the electrical responses of the various cell types in the retina to a light stimulus.[4][8] It provides a functional assessment of the health of photoreceptors (a-wave) and bipolar cells (b-wave).
-
Optokinetic Response (OKR)/Optomotor Response (OMR): This behavioral test assesses an animal's ability to track a moving visual stimulus, providing a measure of visual acuity and contrast sensitivity.[6][7][9]
Troubleshooting Guides
Electroretinography (ERG)
Problem 1: High variability or noise in ERG recordings.
-
Possible Cause: Improper electrode placement or poor contact.
-
Solution: Ensure the corneal electrode is correctly positioned and makes good contact with the cornea. Use a sufficient amount of a suitable conductive solution to maintain corneal hydration and electrical conductance. Check that the reference and ground electrodes are securely placed subcutaneously.[10]
-
Possible Cause: Electrical interference from the surroundings.
-
Solution: Conduct ERG recordings within a Faraday cage to shield from external electrical noise. Ensure all equipment is properly grounded.[10]
-
Possible Cause: Animal movement or physiological artifacts.
-
Solution: Ensure the animal is adequately anesthetized and motionless during the recording session.[11] Monitor for and minimize artifacts from breathing and heart rate.[5]
Problem 2: Unexpected changes in ERG waveforms after this compound administration.
-
Possible Cause: Drug-induced effects on specific retinal cell populations.
-
Solution: A decrease in the b-wave amplitude could suggest an effect on bipolar cells, which are downstream from the photoreceptors. A reduced a-wave might indicate a direct or indirect effect on photoreceptor function. Analyze both scotopic (dark-adapted) and photopic (light-adapted) ERGs to differentiate between effects on rod and cone pathways.
-
Possible Cause: Off-target effects of the compound.
-
Solution: Conduct dose-response studies to determine if the observed effects are dose-dependent. Compare the findings with a vehicle-treated control group.
Problem 3: No discernible effect of this compound on the ERG.
-
Possible Cause: The dosage of this compound is too low to induce a measurable retinal effect.
-
Solution: Increase the dose of this compound in a stepwise manner, while carefully monitoring for systemic toxicity.
-
Possible Cause: The visual disturbance is not originating from the outer retina, which is primarily measured by standard flash ERG.
-
Solution: Consider more specialized ERG protocols, such as the pattern ERG (pERG) or the scotopic threshold response (STR), which can provide insights into the function of retinal ganglion cells.[12][13]
Optokinetic Response (OKR) / Optomotor Response (OMR)
Problem 1: Animal does not exhibit a tracking response.
-
Possible Cause: The animal is not attending to the stimulus.
-
Solution: Ensure the animal is calm and placed correctly on the platform. The testing environment should be free from distractions.
-
Possible Cause: The visual stimulus parameters are not optimal.
-
Solution: Adjust the spatial frequency, contrast, and speed of the rotating grating to elicit a robust response in control animals before testing the drug-treated group.[14][15]
-
Possible Cause: Severe visual impairment.
-
Solution: If control animals respond appropriately, the lack of response in the treated group could indicate a significant drug-induced visual deficit. Correlate these findings with ERG data.
Problem 2: High variability in OKR/OMR measurements.
-
Possible Cause: Inconsistent scoring of the head-tracking behavior.
-
Solution: Have two independent and blinded observers score the responses to ensure objectivity.[14] The use of automated tracking systems can also reduce observer bias.[16]
-
Possible Cause: Differences in the testing setup or procedure.
-
Solution: Standardize the testing protocol, including the distance of the animal from the screen, the lighting conditions, and the duration of the test.[14]
Problem 3: Subtle changes in visual acuity or contrast sensitivity are difficult to detect.
-
Possible Cause: The range of stimulus parameters is not fine enough.
-
Solution: Use a wider and more finely graded range of spatial frequencies and contrast levels to determine the visual thresholds more accurately.
-
Possible Cause: The chosen time point for assessment is not optimal.
-
Solution: Conduct longitudinal studies to track changes in visual function over time after drug administration.
Data Presentation
Table 1: Hypothetical Dose-Response Effect of this compound on ERG Parameters in Rats
| Dosage (mg/kg) | Scotopic a-wave Amplitude (µV) | Scotopic b-wave Amplitude (µV) | Photopic b-wave Amplitude (µV) |
| Vehicle Control | 250 ± 25 | 600 ± 50 | 150 ± 15 |
| 1 | 245 ± 22 | 580 ± 45 | 145 ± 18 |
| 10 | 230 ± 30 | 500 ± 60 | 120 ± 20 |
| 30 | 200 ± 35* | 400 ± 75 | 90 ± 25 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Table 2: Hypothetical Effect of this compound on Visual Acuity in Mice (OKR Test)
| Treatment Group | Visual Acuity Threshold (cycles/degree) |
| Vehicle Control | 0.45 ± 0.05 |
| This compound (10 mg/kg) | 0.30 ± 0.07* |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SD.
Experimental Protocols
Electroretinography (ERG) Protocol for Rats
-
Animal Preparation: Dark-adapt rats overnight (at least 12 hours). Anesthetize the animal (e.g., with a ketamine/xylazine cocktail) and dilate the pupils with a mydriatic agent.[10]
-
Electrode Placement: Place a corneal contact lens electrode on the eye, a reference electrode under the skin of the forehead, and a ground electrode in the tail.[8]
-
Recording: Place the animal inside a Ganzfeld dome for uniform retinal illumination.
-
Scotopic ERG: Record responses to a series of increasing light flash intensities to assess rod-driven responses.
-
Photopic ERG: After a period of light adaptation, record responses to light flashes against a background light to assess cone-driven responses.
-
Data Analysis: Measure the amplitude and implicit time of the a- and b-waves for each stimulus condition.
Optokinetic Response (OKR) Protocol for Mice
-
Apparatus: Use a virtual optomotor system consisting of monitors surrounding a testing platform.[9][16]
-
Animal Placement: Place the conscious and unrestrained mouse on the central platform.
-
Stimulus Presentation: Present a rotating vertical sine-wave grating on the monitors.
-
Behavioral Observation: Observe and record the head-tracking movements of the mouse in response to the rotating stimulus.
-
Threshold Determination: Systematically vary the spatial frequency and contrast of the grating to determine the threshold at which the animal no longer tracks the stimulus. This threshold represents the visual acuity or contrast sensitivity.[14]
-
Data Analysis: Quantify the number and velocity of eye or head tracking movements.[6]
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. The glycine transporter GlyT1 controls N-methyl-D-aspartic acid receptor coagonist occupancy in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The glycine transporter GlyT1 controls N-methyl-D-aspartic acid receptor coagonist occupancy in the mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of electroretinography (ERG) in early drug development for assessing retinal toxicity in rats [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Optokinetic Reflex as a Tool for Quantitative Analyses of Nervous System Function in Mice: Application to Genetic and Drug-Induced Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stria.tech [stria.tech]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Visual Feature Selectivity of the Optokinetic Reflex in Mice [jove.com]
- 10. Using the Electroretinogram to Assess Function in the Rodent Retina and the Protective Effects of Remote Limb Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. retinographics.com [retinographics.com]
- 13. Ganglion cell contributions to the rat full-field electroretinogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Optokinetic Testing Method to Measure Rat Vision - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jov.arvojournals.org [jov.arvojournals.org]
- 16. A system to measure the Optokinetic and Optomotor response in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Org 25935 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the in vitro use of Org 25935, a selective glycine transporter 1 (GlyT-1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1). GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. By inhibiting GlyT-1, this compound increases the extracellular concentration of glycine. This enhancement of glycinergic neurotransmission is particularly relevant for the modulation of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a mandatory co-agonist.
Q2: Is this compound selective for GlyT-1?
A2: Yes, current literature indicates that this compound is highly selective for GlyT-1 with negligible activity at GlyT-2 and other major neurotransmitter transporters, receptors, and enzymes under standard assay conditions. However, as with any potent pharmacological agent, the possibility of off-target effects at high concentrations cannot be entirely excluded.
Q3: What are the expected downstream effects of GlyT-1 inhibition by this compound in vitro?
A3: The primary downstream effect is the potentiation of NMDA receptor activity due to increased availability of the co-agonist glycine. This can lead to increased calcium influx and activation of associated signaling pathways. In experimental systems with active glycinergic synapses, it may also modulate inhibitory neurotransmission.
Q4: What are some common in vitro applications for this compound?
A4: this compound is commonly used in vitro to:
-
Investigate the role of GlyT-1 in regulating synaptic glycine levels.
-
Study the modulation of NMDA receptor function and downstream signaling.
-
Explore the therapeutic potential of GlyT-1 inhibition in models of central nervous system (CNS) disorders such as schizophrenia.
-
Assess the impact of enhanced glycinergic tone on neuronal activity and plasticity.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vitro experiments with this compound.
Issue 1: Inconsistent or No Effect of this compound on NMDA Receptor-Mediated Currents.
-
Question: I am applying this compound to my neuronal culture, but I am not observing the expected potentiation of NMDA receptor currents. What could be the issue?
-
Answer:
-
Glycine Concentration in Media: Standard cell culture media often contain high concentrations of glycine, which can saturate the NMDA receptor co-agonist site, masking the effect of this compound. Ensure you are using a recording solution with a controlled and sub-saturating concentration of glycine.
-
Endogenous GlyT-1 Expression: The cell type you are using may have low or absent expression of GlyT-1. Verify GlyT-1 expression using techniques like qPCR or Western blotting.
-
Compound Stability: Ensure the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Pre-incubation Time: A sufficient pre-incubation time with this compound may be necessary to achieve steady-state inhibition of GlyT-1 before co-application with an NMDA receptor agonist.
-
Issue 2: High Background Signal in Radioligand Binding Assays.
-
Question: I am performing a [³H]glycine uptake assay to measure GlyT-1 inhibition by this compound, but I am getting a high background signal. How can I reduce this?
-
Answer:
-
Non-Specific Binding: High non-specific binding can be a major issue. Ensure you are including appropriate controls, such as a known non-selective inhibitor or performing the assay at 4°C to minimize active transport.
-
Washing Steps: Inadequate washing of cells or membranes after incubation with the radioligand can lead to high background. Optimize the number and duration of wash steps with ice-cold buffer.
-
Cell Density: An inappropriate cell density can affect the signal-to-noise ratio. Titrate the cell number to find the optimal density for your assay.
-
Filter Plate Selection: If using filter plates, ensure they are appropriate for your application and are properly pre-treated to reduce non-specific binding.
-
Issue 3: Observed Cell Toxicity at Higher Concentrations of this compound.
-
Question: I have noticed signs of cytotoxicity in my cell cultures when using higher concentrations of this compound. Is this expected?
-
Answer: While this compound is reported to be highly selective, at concentrations significantly above its IC50 for GlyT-1, off-target effects or excitotoxicity could potentially occur.
-
Excitotoxicity: Prolonged and excessive potentiation of NMDA receptor activity can lead to excitotoxicity and cell death. This is an indirect effect of the on-target activity of this compound. Consider including an NMDA receptor antagonist as a control to confirm this.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cell type.
-
Concentration Range: Use the lowest effective concentration of this compound based on dose-response curves to minimize the risk of any potential off-target or indirect toxic effects.
-
Quantitative Data
While a comprehensive off-target binding profile for this compound is not publicly available, the following table summarizes its reported on-target potency.
| Target | Compound | Assay Type | Potency (IC₅₀) | Reference |
| GlyT-1 | This compound | [³H]glycine uptake | 162 nM | [1] |
Experimental Protocols
Protocol 1: In Vitro [³H]Glycine Uptake Assay for GlyT-1 Inhibition
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound on GlyT-1 expressed in a recombinant cell line.
-
Cell Culture: Culture a cell line stably expressing human GlyT-1 (e.g., CHO or HEK293 cells) in appropriate media. Plate cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation of Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Compound Preparation: Prepare serial dilutions of this compound and any control compounds in the assay buffer.
-
Assay Procedure: a. Aspirate the culture medium from the cells and wash once with pre-warmed assay buffer. b. Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. c. Initiate the uptake by adding a solution containing a mixture of unlabeled glycine and [³H]glycine to each well. d. Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of glycine uptake. e. Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer. f. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS). g. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for this compound by fitting the data to a four-parameter logistic equation.
Visualizations
Caption: Signaling pathway of this compound action.
References
Technical Support Center: Interpreting Unexpected Results in Org 25935 Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during behavioral studies with Org 25935.
Introduction to this compound
This compound (also known as SCH-900435) is a selective inhibitor of the glycine transporter type 1 (GlyT-1).[1] By blocking GlyT-1, this compound increases the extracellular concentration of glycine in the brain. This enhancement of glycinergic neurotransmission is thought to modulate N-methyl-D-aspartate (NMDA) receptor function and dopaminergic activity, particularly in the nucleus accumbens.[2][3] Preclinical studies in animal models have suggested potential therapeutic applications for alcohol use disorder and psychosis.[1][4] However, clinical trials in humans have not demonstrated efficacy for alcohol relapse prevention or as an adjunctive treatment for the negative symptoms of schizophrenia.[2][5][6]
Frequently Asked Questions (FAQs)
Q1: We observed a significant reduction in both alcohol and water consumption in our animal model after administering this compound. Is this a known effect?
A1: Yes, this paradoxical effect has been documented. In a study using Alko-Alcohol (AA) rats, this compound not only reduced ethanol intake but also decreased water intake and induced strong central nervous system (CNS)-depressive effects.[4][7] This was an unexpected finding, as the primary hypothesis was a selective reduction in alcohol consumption. Researchers should be aware of potential non-specific effects on fluid intake and general behavior.
Q2: Our behavioral results with this compound show high variability between subjects. What could be the contributing factors?
A2: High variability in response to this compound may be attributed to pharmacogenetic differences. Studies have highlighted that the neurobehavioral effects of this compound can differ significantly between different rat strains.[4][7] For instance, the compound induced sedation in AA rats, an effect not as prominent in Wistar rats.[4] This suggests that the genetic background of the animal model can significantly influence the behavioral outcomes. Careful consideration of the animal strain and robust sample sizes are crucial to mitigate the impact of this variability.
Q3: We are not observing the expected antipsychotic-like effects of this compound in our behavioral assays. Why might this be?
A3: While preclinical studies suggested antipsychotic potential, clinical trials in humans have not supported this.[1] A large clinical trial (the GIANT trial) found that this compound, as an adjunctive treatment to second-generation antipsychotics, did not significantly reduce the negative symptoms of schizophrenia compared to placebo.[5][8] It is possible that the behavioral models used do not fully translate to the complex symptomatology of schizophrenia in humans or that the compound's mechanism of action does not sufficiently impact the targeted pathways to produce a clinically significant antipsychotic effect.
Q4: What are the most commonly reported side effects of this compound in human trials that might have behavioral correlates in animal models?
A4: In human clinical trials, the most frequently reported side effects of this compound were fatigue, dizziness, and transient visual events.[2][6] These could manifest in animal models as reduced locomotor activity, impaired performance on motor coordination tasks (e.g., rotarod), or altered responses in visual discrimination tasks. Researchers should consider incorporating assays that can detect these potential side effects to better interpret the primary behavioral outcomes.
Troubleshooting Guides
Guide 1: Investigating Non-Selective Reduction in Fluid Intake
This guide provides a systematic approach to troubleshooting experiments where this compound unexpectedly reduces both alcohol and water consumption.
Experimental Workflow:
Caption: Troubleshooting workflow for non-selective fluid intake reduction.
Methodology for Key Experiments:
-
Dose-Response Analysis: Administer this compound at a range of doses (e.g., 1, 3, 6, 10 mg/kg, i.p.) and measure 24-hour alcohol and water intake in a two-bottle free-choice paradigm.
-
Open-Field Test: Following drug administration, place the animal in an open-field arena and record locomotor activity (distance traveled, rearing frequency) for a set duration (e.g., 30 minutes).
-
Saccharin Preference Test: Habituate animals to a two-bottle choice of water and a non-caloric sweet solution (e.g., 0.1% saccharin). After establishing a baseline preference, administer this compound and measure the intake of both fluids.
Guide 2: Addressing High Intersubject Variability
This guide outlines steps to manage and interpret high variability in behavioral responses to this compound.
Logical Relationship Diagram:
Caption: Factors contributing to and mitigating high variability.
Experimental Protocols:
-
Strain Comparison Study: Conduct the primary behavioral assay in parallel across at least two different rodent strains (e.g., Wistar and Sprague-Dawley rats, or C57BL/6J and BALB/c mice) to identify potential genetic influences on the drug's effect.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to SOPs for all experimental procedures, including drug preparation, administration, and behavioral testing. This includes controlling for factors like time of day for testing and habituation protocols.
Data Summary Tables
Table 1: Effects of this compound on Ethanol and Water Intake in Different Rat Strains
| Rat Strain | This compound Dose | Change in Ethanol Intake | Change in Water Intake | Observed Behavioral Effects | Reference |
| Wistar | 6 mg/kg | Decreased | Initially a slight decrease, then normalized | Reduction in alcohol preference | [4] |
| Alko-Alcohol (AA) | Not specified | Decreased | Decreased | Strong CNS-depressive effects, sedation | [4][7] |
Table 2: Summary of this compound Clinical Trial Outcomes
| Clinical Trial Focus | Dosing Regimen | Primary Outcome Measure | Result vs. Placebo | Key Side Effects | Reference |
| Alcohol Relapse Prevention | 12 mg twice daily | Percentage of heavy drinking days | No significant difference | Fatigue, dizziness, transient visual events | [2][6] |
| Negative Symptoms of Schizophrenia (GIANT Trial) | 4-8 mg or 12-16 mg twice daily (adjunctive) | Change in Scale for Assessment of Negative Symptoms (SANS) composite score | No significant difference | Generally well-tolerated, some reversible visual adverse effects | [5][8] |
Signaling Pathway
Proposed Mechanism of Action of this compound
Caption: this compound inhibits GlyT-1, increasing synaptic glycine levels.
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. Efficacy and safety of the glycine transporter-1 inhibitor this compound for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 4. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Org 25935 experimental artifacts and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Org 25935, a selective inhibitor of the glycine transporter 1 (GlyT1). This guide includes frequently asked questions, detailed troubleshooting for potential experimental artifacts, and standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1][2] Its primary function is to block the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations. This modulation of glycine levels can, in turn, enhance N-methyl-D-aspartate (NMDA) receptor function, as glycine is an essential co-agonist at this receptor.
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for GlyT1 with negligible activity at the glycine transporter 2 (GlyT2).[1][3] This selectivity is a critical feature for experiments aiming to specifically investigate the role of GlyT1.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO, with a recommended concentration of 10 mM.[1] For long-term storage, the solid powder should be kept at -20°C for up to 12 months. In solvent, it should be stored at -80°C for up to 6 months.[1]
Q4: What are the known in vivo effects of this compound?
A4: In animal models, this compound has been shown to reduce alcohol consumption and preference.[3][4] It has also been investigated for its potential antipsychotic properties.[2] In human trials, it has been generally well-tolerated, with some reported side effects including dizziness, fatigue, and transient visual events.[5][6]
Troubleshooting Guides: Experimental Artifacts and Controls
This section addresses potential experimental artifacts that may arise when using this compound and provides guidance on how to control for them.
In Vitro Assays (e.g., Glycine Uptake Assays)
Q5: My glycine uptake inhibition curve with this compound is showing high variability between replicates. What could be the cause?
A5: High variability in glycine uptake assays can stem from several factors. One common issue is inconsistent cell plating and health. Ensure that cells are evenly seeded and form a consistent monolayer. Another potential cause is the degradation of the radiolabeled glycine. Always use fresh preparations of [3H]glycine. Finally, imprecise pipetting, especially of small volumes, can introduce significant error.
To control for this, implement the following:
-
Cell Seeding Control: Use a consistent cell seeding density and visually inspect plates for even cell distribution before starting the assay.
-
Reagent Stability: Prepare fresh dilutions of this compound and radiolabeled glycine for each experiment.
-
Pipetting Technique: Use calibrated pipettes and consider preparing a master mix for replicates to minimize pipetting errors.
Q6: I am observing a lower-than-expected potency (higher IC50) for this compound in my cell-based assay. What are the possible reasons?
A6: A lower-than-expected potency can be due to several factors related to the assay conditions or the compound itself. The presence of endogenous glycine in the cell culture medium can compete with the radiolabeled substrate and affect the apparent inhibitory potency of this compound. Additionally, if the incubation time with this compound is too short, the inhibitor may not reach equilibrium at its binding site.
To troubleshoot this:
-
Control for Endogenous Glycine: Wash the cells thoroughly with a glycine-free buffer before adding the assay reagents.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal pre-incubation time for this compound to achieve maximal inhibition.
-
Positive Control: Include a known GlyT1 inhibitor with a well-established IC50, such as Sarcosine, as a positive control to validate your assay setup.[7]
In Vivo Studies (e.g., Rodent Behavioral Assays)
Q7: In my behavioral study, the animals treated with this compound are showing signs of sedation, which is confounding the interpretation of the results. How can I control for this?
A7: Sedation is a potential side effect that can influence performance in behavioral tasks. To distinguish between a specific effect on the behavior of interest (e.g., alcohol consumption) and a general sedative effect, it is crucial to include appropriate control experiments.
Recommended controls:
-
Motor Activity Assessment: Use an open field test or a rotarod test to assess the general motor activity of the animals treated with this compound at the same dose used in the primary behavioral experiment. This will help determine if the observed behavioral changes are due to sedation.
-
Dose-Response Curve: Generate a full dose-response curve for this compound in your behavioral paradigm. This can help identify a therapeutic window where the desired effect is observed without significant sedation.
-
Control for Food and Water Intake: Monitor food and water consumption to ensure that the effects of this compound are specific to the behavior being studied and not due to a general reduction in appetite or thirst.
Q8: I am not observing the expected reduction in alcohol preference in my rat model after administering this compound. What could be the issue?
A8: The lack of an expected effect in an in vivo experiment can be due to several factors, including the animal model, the route of administration, and the experimental design. The genetic background of the rats can influence their response to both alcohol and this compound. The timing of drug administration relative to the alcohol access period is also critical.
To address this:
-
Animal Model: Ensure you are using a rat strain that has been previously shown to be sensitive to the effects of GlyT1 inhibitors on alcohol consumption.
-
Pharmacokinetics: Administer this compound at a time point that ensures peak brain concentration coincides with the alcohol access period. Based on literature, administering this compound approximately 40 minutes before alcohol access is a common practice.[3]
-
Vehicle Control: Always include a vehicle-treated control group to account for any effects of the injection procedure or the vehicle itself.
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value | Reference |
| Molecular Weight | 339.427 g/mol | [1] |
| Formula | C21H25NO3 | [1] |
| Solubility | 10 mM in DMSO | [1] |
| IC50 (GlyT1) | 100 nM | [1] |
| Selectivity | Negligible action on GlyT2 | [1][3] |
Table 2: Troubleshooting Guide for In Vitro Glycine Uptake Assays
| Observed Problem | Potential Cause | Recommended Control/Solution |
| High background signal | Non-specific binding of radiolabel | Increase the number of wash steps; Include a non-specific binding control (e.g., a high concentration of a known inhibitor). |
| Low signal-to-noise ratio | Low transporter expression | Use a cell line with confirmed high expression of GlyT1; Optimize cell plating density. |
| Inconsistent results | Cell health variability | Monitor cell viability; Use cells within a consistent passage number range. |
| Edge effects in plate | Temperature or CO2 gradients | Ensure proper incubator calibration; Use outer wells as blanks or for controls. |
Experimental Protocols
Protocol 1: In Vitro Glycine Uptake Inhibition Assay
This protocol is for determining the IC50 of this compound in a cell line overexpressing human GlyT1.
Materials:
-
CHO-K1 cells stably expressing human GlyT1
-
96-well cell culture plates
-
[3H]glycine
-
Glycine-free assay buffer
-
This compound
-
Positive control (e.g., Sarcosine)
-
Scintillation fluid and counter
Methodology:
-
Cell Plating: Seed the CHO-K1/hGlyT1 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare solutions for the positive control and a vehicle control.
-
Assay Initiation:
-
Wash the cell monolayer twice with pre-warmed, glycine-free assay buffer.
-
Add the different concentrations of this compound, positive control, or vehicle to the respective wells.
-
Pre-incubate the plate for a predetermined time (e.g., 20 minutes) at 37°C.
-
-
Glycine Uptake:
-
Add [3H]glycine to each well to initiate the uptake reaction.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
-
Assay Termination:
-
Rapidly wash the cells three times with ice-cold assay buffer to stop the uptake.
-
Lyse the cells with a suitable lysis buffer.
-
-
Measurement:
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Rodent Behavioral Study - Two-Bottle Choice Alcohol Consumption
This protocol describes a method to assess the effect of this compound on voluntary alcohol consumption in rats.
Materials:
-
Male Wistar rats
-
Individual housing cages with two drinking bottles
-
6% (v/v) ethanol solution
-
Tap water
-
This compound
-
Vehicle solution
-
Animal scale
Methodology:
-
Acclimation and Baseline:
-
Individually house the rats and acclimate them to a two-bottle choice paradigm with one bottle of 6% ethanol and one bottle of water for at least two weeks.
-
Measure daily fluid intake from both bottles and body weight to establish a stable baseline of alcohol preference.
-
-
Group Assignment:
-
Based on their baseline alcohol preference, divide the rats into two matched groups: a vehicle control group and an this compound treatment group.
-
-
Drug Administration:
-
On the test days, administer this compound (e.g., at a dose of 6 mg/kg) or vehicle via intraperitoneal (i.p.) injection approximately 40 minutes before the start of the dark cycle (the primary drinking period for rodents).[3]
-
-
Measurement of Alcohol and Water Intake:
-
At the end of the dark cycle (or a defined drinking session, e.g., 2.5 hours), measure the volume of ethanol and water consumed from each bottle.
-
Calculate the alcohol intake (g/kg body weight) and alcohol preference (volume of alcohol consumed / total volume of fluid consumed).
-
-
Data Analysis:
-
Compare the alcohol intake and preference between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizations
Caption: Mechanism of action of this compound on the GlyT1 transporter.
Caption: Workflow for troubleshooting experimental artifacts with this compound.
Caption: Logical flow for troubleshooting issues with this compound experiments.
References
- 1. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. ORG-25935 - Wikipedia [en.wikipedia.org]
- 3. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy and safety of the glycine transporter-1 inhibitor this compound for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
loss of efficacy of Org 25935 at higher doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org 25935. The information addresses common questions regarding its mechanism of action, dose-dependent effects, and the observed discrepancies between preclinical and clinical findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the glycine transporter 1 (GlyT-1).[1] By blocking GlyT-1, this compound increases the extracellular concentration of glycine in the brain.[2] This enhanced glycine level modulates glutamatergic neurotransmission by acting as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[3]
Q2: What dose-dependent effects of this compound have been observed in preclinical models?
A2: In animal models, particularly in studies investigating alcohol consumption in rats, this compound has demonstrated dose-dependent effects.[4][5] A dose of 6 mg/kg was shown to be effective in reducing ethanol intake, while a lower dose of 3 mg/kg did not show a significant effect in some studies, suggesting a narrow therapeutic range.[3][6] The 6 mg/kg dose was also reported to increase extracellular glycine levels in the striatum by approximately 50-80%.[2]
Q3: Has this compound shown efficacy in human clinical trials?
A3: Despite promising preclinical results, this compound has not demonstrated efficacy in human clinical trials for the conditions studied. A trial for the prevention of relapse in alcohol-dependent patients using a 12 mg twice-daily dose was stopped for futility as it showed no benefit over placebo.[4][5] Similarly, in a trial for treating negative symptoms of schizophrenia, flexible doses of 4-8 mg and 12-16 mg twice daily as an adjunctive therapy did not differ significantly from placebo.[7][8]
Q4: Why was there a discrepancy between the preclinical efficacy and clinical trial outcomes for this compound?
A4: The reasons for the failure to translate preclinical efficacy to clinical settings are not definitively known but could be multifactorial. Some potential reasons include:
-
Pharmacokinetic and Pharmacodynamic Differences: The metabolism, distribution, and target engagement of this compound may differ significantly between rodents and humans.
-
Complexity of the Human Conditions: The neurobiology of alcohol dependence and schizophrenia in humans is far more complex than the animal models used in preclinical studies.
-
Dose Selection: While doses for clinical trials were selected based on preclinical and Phase 1 data, they may not have achieved the optimal therapeutic window for efficacy in the patient populations studied. The preclinical data itself points to a narrow effective dose range.[3]
-
Heterogeneity of Patient Populations: The underlying pathophysiology of the patient populations in the clinical trials may have been too varied for a single-mechanism drug like this compound to show a significant effect.
Q5: Were there any notable side effects of this compound in clinical trials?
A5: this compound was generally well-tolerated in clinical trials.[5][7] The most commonly reported side effects were fatigue, dizziness, and transient visual events.[4][5]
Data Presentation
Table 1: Preclinical Dose-Response of this compound on Ethanol Intake in Wistar Rats
| Dose (mg/kg, i.p.) | Effect on Ethanol Intake | Reference |
| 3 | No significant effect in some studies | [3] |
| 6 | Robust and sustained decrease in ethanol consumption and preference | [3] |
Table 2: Effect of this compound on Extracellular Glycine Levels in Rats
| Dose (mg/kg, i.p.) | Brain Region | Increase in Extracellular Glycine | Reference |
| 6 | Striatum | ~50-80% | [2] |
Table 3: Overview of this compound Clinical Trials
| Indication | Doses Administered | Outcome | Reference |
| Alcohol Dependence | 12 mg twice daily | No significant benefit over placebo | [4][5] |
| Schizophrenia (Negative Symptoms) | 4-8 mg and 12-16 mg twice daily | No significant difference from placebo | [7][8] |
Experimental Protocols
Key Experiment: Two-Bottle Choice Paradigm for Ethanol Consumption in Rats
This protocol is a summary of the methodology typically used in preclinical studies to evaluate the effect of this compound on alcohol intake.
-
Animal Model: Male Wistar rats are commonly used.
-
Habituation: Rats are individually housed and given access to two bottles, one with water and one with an ethanol solution (e.g., 6% v/v), to establish a baseline preference and intake.
-
Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at specified doses (e.g., 3 mg/kg, 6 mg/kg).
-
Measurement: The volume of ethanol and water consumed is measured daily for each rat. Body weight is also monitored.
-
Data Analysis: Ethanol preference is calculated as the ratio of ethanol solution consumed to the total fluid intake. The data is statistically analyzed to compare the drug-treated groups with the vehicle control group.
Visualizations
Caption: Signaling pathway of this compound action.
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the glycine transporter-1 inhibitor this compound for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [helda.helsinki.fi]
- 7. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of GlyT-1 Inhibitors: Org 25935 and Org 24598
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two selective glycine transporter 1 (GlyT-1) inhibitors, Org 25935 and Org 24598. Both compounds have been investigated for their therapeutic potential in neurological and psychiatric disorders, primarily focusing on their ability to modulate glutamatergic neurotransmission through the enhancement of glycine levels in the synaptic cleft. This document synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental data and detailed methodologies.
Introduction to this compound and Org 24598
This compound and Org 24598 are selective inhibitors of the glycine transporter 1 (GlyT-1).[1] GlyT-1 is crucial for regulating glycine concentrations in the synaptic cleft. By inhibiting this transporter, these compounds increase the availability of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This potentiation of NMDA receptor function has been the rationale for investigating their efficacy in conditions such as schizophrenia and alcohol dependence.[2] While both molecules share a common mechanism of action, their preclinical and clinical outcomes have shown notable differences.
Comparative Efficacy in Preclinical Models of Alcohol Dependence
Both this compound and Org 24598 have demonstrated efficacy in reducing alcohol intake in animal models. Preclinical studies, primarily in Wistar rats, have shown that both compounds can dose-dependently decrease ethanol consumption and preference.[3]
Quantitative Data Summary: Reduction of Ethanol Intake in Wistar Rats
| Compound | Study | Animal Model | Dosage | Key Findings on Ethanol Intake |
| This compound | Molander et al. (2007) | Male Wistar Rats | 6 mg/kg, i.p. | Significantly reduced ethanol intake and preference over a sustained period.[4] |
| Org 24598 | Lidö et al. (2012) | Male Wistar Rats | 12 mg/kg, i.p. | Profoundly reduced ethanol intake throughout the treatment period; effect was superior to acamprosate as tolerance did not develop.[5] |
| Org 24598 | Filarowska et al. (2022) | Adolescent Male and Female Wistar Rats with Maternal Separation | 0.1, 0.3, 0.6 mg/kg, i.p. | Significantly decreased average ethanol consumption in a dose-dependent manner, with a more pronounced effect in females.[3] |
Clinical Efficacy and Safety Profiles
The clinical development of this compound has been more extensively reported than that of Org 24598.
This compound: Clinical trials investigating this compound for the prevention of relapse in alcohol-dependent patients were terminated early due to a futility analysis, which indicated a low probability of demonstrating a significant difference from placebo.[2] The trial found no significant benefit of this compound over placebo in preventing heavy drinking days or other relapse-related drinking behaviors.[2] In the context of schizophrenia, a clinical trial of this compound as an adjunctive therapy for negative symptoms also failed to show a significant improvement compared to placebo.[2] The compound was, however, generally well-tolerated.[2]
Org 24598: Publicly available data from human clinical trials for Org 24598 is limited. Its development has primarily focused on preclinical investigations.
Physicochemical and Pharmacokinetic Properties
| Property | This compound | Org 24598 |
| Binding Affinity (GlyT-1) | IC₅₀ = 0.162 µmol/L (162 nM)[3] | Kd = 16.8 ± 2.2 nM[6] |
| Chemical Class | Sarcosine-based | Sarcosine-based |
Experimental Protocols
Two-Bottle Choice Paradigm for Ethanol Consumption in Rats
This protocol is a standard method used to assess the voluntary ethanol consumption in rodents and was employed in the key preclinical studies cited.
Objective: To measure the preference for an ethanol solution over water in rats.
Materials:
-
Standard rat housing cages.
-
Two drinking bottles per cage, typically with sipper tubes.
-
Ethanol solution (e.g., 6% or 20% v/v).
-
Tap water.
-
Animal scale.
Procedure:
-
Acclimation: Rats are individually housed and acclimated to the housing conditions for at least one week with free access to food and water.
-
Habituation to Two Bottles: Rats are habituated to drinking from two bottles, both containing water, for several days to eliminate any side preference.
-
Ethanol Access: One of the water bottles is replaced with an ethanol solution. The position of the ethanol and water bottles is alternated daily to control for side preference.
-
Measurement: Fluid consumption from both bottles is measured daily by weighing the bottles. The weight of the rat is also recorded to calculate ethanol intake in g/kg of body weight.
-
Drug Administration: For pharmacological studies, the test compound (e.g., this compound or Org 24598) or vehicle is administered (e.g., via intraperitoneal injection) at a specified time before the access to the bottles.
-
Data Analysis: The primary endpoints are typically ethanol intake (g/kg), water intake (ml/kg), total fluid intake (ml/kg), and ethanol preference (ethanol intake / total fluid intake * 100%).
Signaling Pathway and Experimental Workflow
Mechanism of Action of GlyT-1 Inhibitors
The primary mechanism of action for both this compound and Org 24598 is the inhibition of the glycine transporter 1 (GlyT-1). This leads to an increase in the extracellular concentration of glycine, which then acts as a co-agonist at the NMDA receptor, enhancing glutamatergic neurotransmission.
Caption: Signaling pathway of GlyT-1 inhibition by this compound/Org 24598.
Experimental Workflow: Preclinical Evaluation of Ethanol Intake
The following diagram illustrates a typical workflow for a preclinical study evaluating the effect of a GlyT-1 inhibitor on ethanol consumption in rats.
Caption: Workflow for a two-bottle choice ethanol consumption study.
Conclusion
Both this compound and Org 24598 show efficacy in reducing ethanol intake in preclinical models, acting through the inhibition of GlyT-1. Org 24598 appears to have a higher binding affinity for GlyT-1 compared to this compound. A key differentiator is the clinical outcome of this compound, which failed to demonstrate efficacy in human trials for both alcohol dependence and schizophrenia, despite promising preclinical data. The clinical development of Org 24598 is less clear from the available literature. For researchers, the preclinical efficacy of these compounds underscores the potential of GlyT-1 inhibition as a therapeutic strategy, while the clinical failure of this compound highlights the challenges of translating preclinical findings to human patients. Future research may focus on understanding the specific pharmacokinetic and pharmacodynamic properties that differentiate the clinical outcomes of these two otherwise similar compounds.
References
- 1. repositorio.uam.es [repositorio.uam.es]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats [mdpi.com]
A Comparative Analysis of Org 25935 and Sarcosine for NMDA Receptor Modulation
For Immediate Release
This guide provides a detailed comparison of two key compounds, Org 25935 and sarcosine, which are under investigation for their roles in modulating the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, supported by experimental data, to inform future research and development.
Introduction to NMDA Receptor Modulation
The NMDA receptor, a crucial component of glutamatergic neurotransmission, plays a vital role in synaptic plasticity, learning, and memory. For the NMDA receptor to become activated, it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia, making it a significant target for therapeutic intervention. Both this compound and sarcosine aim to enhance NMDA receptor activity by increasing the availability of the co-agonist glycine at the synaptic cleft.
Mechanism of Action: A Tale of Two Modulators
While both compounds target the glycine co-agonist site of the NMDA receptor, they do so through distinct mechanisms.
This compound , also known as SCH-900435, is a synthetic and selective inhibitor of the glycine transporter type 1 (GlyT-1)[1][2][3]. GlyT-1 is responsible for the reuptake of glycine from the synapse. By inhibiting this transporter, this compound effectively increases the extracellular concentration of glycine, thereby enhancing the probability of glycine binding to the NMDA receptor and potentiating its function[4].
Sarcosine , or N-methylglycine, is an endogenous amino acid that exhibits a dual mechanism of action. Firstly, it acts as a competitive inhibitor of GlyT-1, similar to this compound, which leads to increased synaptic glycine levels[5][6][7]. Secondly, sarcosine itself can act as a co-agonist at the glycine binding site of the NMDA receptor, directly contributing to its activation[8][9][10]. This dual action provides two synergistic pathways to enhance NMDA receptor neurotransmission[9].
dot
Caption: Signaling pathway of NMDA receptor modulation.
Quantitative Comparison of In Vitro Potency
The following table summarizes the key in vitro potency measures for this compound and sarcosine. It is important to note that these values are derived from separate studies and may not be directly comparable due to differing experimental conditions.
| Compound | Target | Parameter | Value | Reference(s) |
| This compound | GlyT-1 | IC50 | 100 - 162 nM | [1][5][8][11][12] |
| Sarcosine | GlyT-1 | IC50 | 91 µM | [5] |
| Sarcosine | NMDA Receptor | EC50 | 26 µM | [13] |
IC50: Half-maximal inhibitory concentration. A lower value indicates greater potency. EC50: Half-maximal effective concentration. The concentration of a drug that gives half of the maximal response.
dot
Experimental Protocols
Glycine Transporter (GlyT-1) Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC50 of a compound for GlyT-1, based on common practices in the field.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells expressing the human GlyT-1 transporter are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and washed. A radiolabeled substrate for GlyT-1, such as [3H]glycine, is prepared.
-
Competition Binding: A fixed concentration of the radiolabeled glycine is incubated with the cell preparation in the presence of varying concentrations of the test compound (e.g., this compound or sarcosine).
-
Incubation and Termination: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled glycine.
NMDA Receptor Co-agonist Activity Assay (Whole-Cell Patch-Clamp)
This protocol is based on the methodology used to determine the EC50 of sarcosine for NMDA receptor potentiation[13].
-
Cell Culture: Embryonic mouse hippocampal neurons are cultured for use in electrophysiological recordings.
-
Electrophysiology Setup: Whole-cell voltage-clamp recordings are performed on the cultured neurons. The extracellular solution contains NMDA and strychnine (to block inhibitory glycine receptors).
-
Drug Application: Varying concentrations of the test compound (e.g., sarcosine) are applied to the neurons in the presence of a fixed concentration of NMDA.
-
Data Acquisition: The resulting inward currents mediated by the NMDA receptor are recorded.
-
Data Analysis: The peak current amplitudes at each concentration of the test compound are measured and plotted against the concentration. A dose-response curve is fitted to the data to determine the EC50 value.
Preclinical and Clinical Findings
This compound: In preclinical studies, this compound has demonstrated the ability to reduce alcohol consumption and has shown analgesic and anticonvulsant effects[1]. In human trials, it was found to effectively counteract the psychotomimetic effects of ketamine, an NMDA receptor antagonist[1]. A clinical trial investigating this compound as an adjunctive treatment for persistent negative symptoms in schizophrenia found that it was generally well-tolerated but did not show a significant difference from placebo in reducing negative symptoms[10]. Doses in this trial ranged from 4-8 mg and 12-16 mg twice daily[10].
Sarcosine: Sarcosine has been investigated more extensively in the context of schizophrenia. Several clinical trials have explored its use as both an add-on therapy to conventional antipsychotics and as a monotherapy[7][14][15]. A meta-analysis of these trials suggests that sarcosine may be effective in improving the overall clinical symptoms of schizophrenia[16]. Typical dosages used in clinical trials are around 2 grams per day[11][15].
Summary and Future Directions
This compound and sarcosine represent two distinct approaches to enhancing NMDA receptor function through modulation of the glycine co-agonist site.
-
This compound is a potent, selective, and synthetically derived inhibitor of GlyT-1. Its high potency makes it an interesting candidate for further investigation, although clinical results in schizophrenia have so far been inconclusive.
-
Sarcosine is an endogenous amino acid with a dual mechanism of action, acting as both a GlyT-1 inhibitor and a direct NMDA receptor co-agonist. While its potency as a GlyT-1 inhibitor is considerably lower than that of this compound, its dual action and positive signals in some clinical trials for schizophrenia make it a compelling therapeutic candidate.
The comparison of these two molecules highlights a key question in the development of NMDA receptor modulators: is a highly potent and selective GlyT-1 inhibitor more effective than a compound with a broader, dual-action mechanism? Further head-to-head comparative studies, both preclinical and clinical, are warranted to elucidate the relative therapeutic potential of these two strategies. Researchers should consider the differences in potency and mechanism when designing future experiments to probe the intricacies of NMDA receptor hypofunction in neuropsychiatric disorders.
dot
Caption: Comparative experimental workflow for this compound and sarcosine.
References
- 1. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. ORG-25935 - Wikipedia [en.wikipedia.org]
- 4. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. jneurosci.org [jneurosci.org]
- 7. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance [mdpi.com]
- 8. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sarcosine | GlyT | Endogenous Metabolite | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation of Org 25935's Effect on Prefrontal Cortex Glycine Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glycine transporter 1 (GlyT-1) inhibitor, Org 25935, and its alternatives in modulating glycine levels within the prefrontal cortex (PFC). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Comparative Analysis of GlyT-1 Inhibitors on Prefrontal Cortex Glycine Levels
The primary mechanism by which this compound is understood to elevate glycine levels in the prefrontal cortex is through the inhibition of the Glycine Transporter Type 1 (GlyT-1).[1][2] This transporter is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to an increase in extracellular glycine concentrations.[2] To validate and compare the efficacy of this mechanism, we have summarized quantitative data from in vivo microdialysis studies in rats, a standard preclinical model for assessing neurotransmitter dynamics.
The table below presents a comparison of this compound's analogue, ORG24598, with another well-characterized GlyT-1 inhibitor, Sarcosine. Data from a head-to-head comparative study is presented to ensure the objectivity of the comparison. Additionally, data for Bitopertin, another potent GlyT-1 inhibitor, is included from a separate study to provide a broader context.
| Compound | Dose and Route of Administration | Animal Model | Brain Region | Peak Increase in Extracellular Glycine (Mean % above baseline) | Study Reference |
| ORG24598 (analogue of this compound) | Not specified | Rat | Prefrontal Cortex (PFC) | 130% | [3] |
| Sarcosine | Not specified | Rat | Prefrontal Cortex (PFC) | 150% | [3] |
| Bitopertin | Not specified | Rat | Prefrontal Cortex (PFC) | Data indicates an increase, but specific quantitative values from a comparable microdialysis study in the PFC were not available in the reviewed literature. Studies in rats did confirm that Bitopertin increases glycine levels in the cerebrospinal fluid (CSF) and the prefrontal cortex.[4][5] | [4][5] |
Note: While direct quantitative in vivo microdialysis data for this compound in the prefrontal cortex was not available in the reviewed literature, the data for its close analogue, ORG24598, provides a strong indication of its expected efficacy.
Experimental Protocols
In Vivo Microdialysis for the Measurement of Glycine in the Rat Prefrontal Cortex
This protocol outlines the key steps involved in a typical in vivo microdialysis experiment to measure changes in extracellular glycine levels in the rat prefrontal cortex following the administration of a GlyT-1 inhibitor.
1. Animal Preparation and Stereotaxic Surgery:
-
Adult male Sprague-Dawley or Wistar rats are typically used.
-
Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture).
-
The rat is placed in a stereotaxic frame.
-
A guide cannula is surgically implanted, targeting the medial prefrontal cortex (mPFC). Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover for a period of 5-7 days.
2. Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, a microdialysis probe (with a semi-permeable membrane of a specific molecular weight cut-off) is inserted through the guide cannula into the mPFC.
-
The probe is connected to a syringe pump and perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
The system is allowed to equilibrate for a baseline period (e.g., 1-2 hours) to ensure stable neurotransmitter levels.
3. Sample Collection and Drug Administration:
-
Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials.
-
After establishing a stable baseline, the compound of interest (e.g., this compound, Sarcosine) or vehicle is administered (e.g., intraperitoneally, subcutaneously, or orally).
-
Dialysate collection continues for a specified period post-administration to monitor the time course of the drug's effect.
4. Glycine Analysis:
-
The concentration of glycine in the dialysate samples is quantified using High-Performance Liquid Chromatography (HPLC) coupled with either fluorescence or mass spectrometry detection.
-
This often involves a pre-column derivatization step (e.g., with o-phthaldialdehyde/2-mercaptoethanol) to make the amino acid detectable.
-
The results are typically expressed as a percentage change from the baseline glycine levels.
Mandatory Visualizations
Signaling Pathway of GlyT-1 Inhibition
Caption: Mechanism of GlyT-1 inhibition by this compound.
Experimental Workflow for In Vivo Microdialysis
Caption: In vivo microdialysis workflow for glycine measurement.
References
- 1. discmedicine.com [discmedicine.com]
- 2. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Pro-cognitive and Neurochemical Profiles of Glycine Modulatory Site Agonists and Glycine Reuptake Inhibitors in the Rat: Potential Relevance to Cognitive Dysfunction and Its Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pro-cognitive effects of the GlyT1 inhibitor Bitopertin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Org 25935 and ALX 5407 as GlyT-1 Inhibitor Tools
For researchers, scientists, and drug development professionals, the selection of an appropriate pharmacological tool is critical for advancing neuroscience research. This guide provides an objective comparison of two widely used Glycine Transporter-1 (GlyT-1) inhibitors, Org 25935 and ALX 5407, with a focus on their performance, supported by experimental data.
Glycine acts as both an inhibitory neurotransmitter and a crucial co-agonist at the N-methyl-D-aspartate (NMDA) receptor, where it facilitates neuronal excitation[1]. The Glycine Transporter-1 (GlyT-1) plays a pivotal role in regulating glycine levels in the synaptic cleft[1][2]. By inhibiting GlyT-1, compounds like this compound and ALX 5407 can increase synaptic glycine concentrations, thereby enhancing NMDA receptor function. This mechanism is a key area of investigation for treating central nervous system (CNS) disorders such as schizophrenia[1][3].
Mechanism of Action of GlyT-1 Inhibitors
GlyT-1 inhibitors block the reuptake of glycine from the synapse into glial cells and presynaptic neurons. This leads to an elevation of extracellular glycine, which then increases the occupancy of the glycine co-agonist site on NMDA receptors. Enhanced NMDA receptor signaling is believed to improve synaptic plasticity and cognitive function, which are often impaired in various neurological and psychiatric conditions.
Mechanism of GlyT-1 Inhibition at the synapse.
Head-to-Head Comparison: this compound vs. ALX 5407
Both this compound and ALX 5407 are potent and selective inhibitors of GlyT-1. However, they exhibit key differences in their pharmacological profiles that may influence their suitability for specific research applications.
Quantitative Data Summary
| Parameter | This compound | ALX 5407 | Reference(s) |
| Target | Glycine Transporter-1 (GlyT-1) | Glycine Transporter-1 (GlyT-1) | [4],[5] |
| IC50 (hGlyT-1) | Data not readily available in provided results | 3 nM | [5],[6],[7],[8] |
| Selectivity | Negligible action on GlyT-2 | >100 µM for GlyT-2 (highly selective) | [9],[10],[6],[7] |
| Binding Characteristics | Non-competitive | Essentially irreversible, non-transportable | [11],[5],[6],[7],[8] |
| In Vivo Efficacy | 6 mg/kg (i.p.) increases striatal glycine by ~50-80% in rats.[9] | 10 mg/kg (p.o.) increases prefrontal cortex glycine by 40% in rats.[8] | [9],[8] |
| Known Applications | Studied for antipsychotic properties and reducing alcohol consumption.[4],[12] | Investigated for schizophrenia and its role in immune response.[5],[13] | [4],[5],[12],[13] |
| Clinical Trials | Phase II trials for alcohol dependence and schizophrenia showed limited efficacy.[14],[11] | Primarily a preclinical tool; toxicity concerns have been raised for sarcosine-based compounds.[15],[16] | [14],[11],[15],[16] |
Key Distinctions:
-
Potency and Binding: ALX 5407 is a highly potent inhibitor with an IC50 in the low nanomolar range (3 nM)[5][6][7][8]. Its binding to GlyT-1 is described as essentially irreversible[5][8]. This compound is also a potent GlyT-1 inhibitor, though specific IC50 values are not as consistently reported in the public domain. It is characterized as a non-competitive inhibitor[11].
-
Selectivity: Both compounds demonstrate high selectivity for GlyT-1 over GlyT-2[6][7][9][10]. This is a critical feature for tools aimed at modulating NMDA receptor function without directly interfering with inhibitory glycinergic neurotransmission mediated by GlyT-2.
-
In Vivo Effects: Both inhibitors have been shown to cross the blood-brain barrier and increase extracellular glycine levels in the brain[8][9][12]. For instance, a 6 mg/kg intraperitoneal dose of this compound increases striatal glycine levels by approximately 50-80% in rats[9], while a 10 mg/kg oral dose of ALX 5407 leads to a 40% increase in glycine in the rat prefrontal cortex[8].
-
Therapeutic Development: this compound has advanced to Phase II clinical trials for schizophrenia and alcohol dependence, although it did not demonstrate significant efficacy over placebo in these studies[11][14]. ALX 5407 remains a widely used preclinical tool, but concerns about potential toxicity associated with some sarcosine-based derivatives have been noted[16].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for evaluating GlyT-1 inhibitors.
In Vitro Glycine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.
Methodology:
-
Cell Culture: Use a stable cell line, such as quail fibroblast (QT6) cells, engineered to express human GlyT-1 (e.g., GlyT-1c isoform)[5]. Culture the cells to confluence in appropriate media.
-
Assay Preparation: Plate the cells in 96-well plates. On the day of the assay, wash the cells with a Hanks' Balanced Salt Solution (HBSS) or a similar buffer.
-
Inhibitor Incubation: Add varying concentrations of the test compound (e.g., ALX 5407 from 1 pM to 10 µM) to the cells and pre-incubate for a specified time (e.g., 20 minutes) at room temperature.
-
Glycine Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]glycine.
-
Termination and Lysis: After a short incubation period (e.g., 10 minutes), terminate the reaction by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of [³H]glycine taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Typical workflow for evaluating a novel GlyT-1 inhibitor.
In Vivo Microdialysis for Extracellular Glycine Measurement
This technique allows for the direct measurement of neurotransmitter levels in the brain of a living animal.
Methodology:
-
Surgical Preparation: Anesthetize a rat and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., prefrontal cortex or nucleus accumbens). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular glycine levels.
-
Drug Administration: Administer the GlyT-1 inhibitor (e.g., this compound, 6 mg/kg, i.p. or ALX 5407, 10 mg/kg, p.o.)[8][12].
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Analysis: Analyze the glycine concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Presentation: Express the results as a percentage change from the baseline glycine concentration.
Logical Comparison and Selection Criteria
The choice between this compound and ALX 5407 depends on the specific experimental goals.
Decision guide for inhibitor selection.
Use this compound if:
-
Your research aims to bridge preclinical findings with clinical data, as human safety and tolerability data are available[14].
-
You are studying conditions where this compound has been specifically investigated, such as alcohol dependence[11][12].
-
A non-competitive binding mechanism is preferred for your experimental model.
Use ALX 5407 if:
-
Your primary requirement is a tool with exceptionally high in vitro potency for screening or cell-based assays[5].
-
An irreversible or slowly-dissociating inhibitor is advantageous for your experimental design, for example, in washout experiments[8].
-
Your focus is on fundamental preclinical research into the roles of GlyT-1 in synaptic function.
Conclusion
Both this compound and ALX 5407 are valuable and highly selective tools for investigating the function of GlyT-1. ALX 5407 stands out for its superior in vitro potency and irreversible binding, making it an excellent choice for biochemical and cellular studies. This compound, having been tested in humans, provides a unique opportunity to translate preclinical findings to a clinical context, despite its limited success in trials. The selection between these two inhibitors should be guided by the specific needs of the research question, considering factors such as the desired binding kinetics, the need for clinical relevance, and the experimental system being used.
References
- 1. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer’s dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. ORG-25935 - Wikipedia [en.wikipedia.org]
- 5. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALX 5407 hydrochloride | Glycine Transporter Inhibitors: R&D Systems [rndsystems.com]
- 7. ALX 5407 hydrochloride | Glycine Transporters | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. academic.oup.com [academic.oup.com]
- 10. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GlyT1 inhibition by ALX-5407 attenuates allograft rejection through suppression of Th1 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Org 25935: A Comparative Analysis of Specificity for GlyT-1 over GlyT-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Org 25935 on the glycine transporter 1 (GlyT-1) versus the glycine transporter 2 (GlyT-2). The following sections present quantitative data, experimental methodologies, and relevant pathway diagrams to objectively evaluate the specificity of this compound.
Data Presentation: Quantitative Inhibitory Activity
This compound demonstrates a high degree of selectivity for GlyT-1, with significantly lower to negligible activity observed at GlyT-2. This selectivity is a critical attribute for researchers investigating the specific roles of GlyT-1 in the central nervous system.
| Compound | Target | IC50 (nM) | Source |
| This compound | GlyT-1 | 100 - 162 | [1][2] |
| This compound | GlyT-2 | Negligible action reported | [2] |
Note: While a precise IC50 value for this compound against GlyT-2 is not consistently reported in the literature, multiple sources confirm its action is negligible, indicating a very high IC50 and thus, high selectivity for GlyT-1.
Experimental Protocols: Determining Glycine Transporter Inhibition
The inhibitory activity of compounds like this compound on GlyT-1 and GlyT-2 is typically determined using a radiolabeled glycine uptake assay. This method quantifies the ability of a test compound to block the transport of radioactive glycine into cells engineered to express the target transporter.
Radiolabeled Glycine Uptake Assay
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound on GlyT-1 or GlyT-2.
Materials:
-
Cell line stably expressing the human GlyT-1 or GlyT-2 transporter (e.g., CHO-K1, HEK-293).[3]
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., modified HEPES buffer, pH 7.4).[4]
-
Non-specific binding inhibitor (e.g., a high concentration of non-labeled glycine or a known inhibitor like sarcosine).[3][4]
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture: The engineered cells are cultured in appropriate media and seeded into multi-well plates (e.g., 96-well or 384-well plates).[3]
-
Compound Incubation: The cells are washed and then incubated with varying concentrations of the test compound for a predetermined period.
-
Glycine Uptake Initiation: A solution containing a fixed concentration of [³H]glycine is added to each well to initiate the uptake process. The incubation is typically carried out at 37°C for a short period (e.g., 15 minutes).[4]
-
Termination of Uptake: The uptake reaction is stopped by rapidly washing the cells with ice-cold buffer to remove the extracellular [³H]glycine.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and a scintillation cocktail is added. The amount of [³H]glycine that was transported into the cells is then quantified using a scintillation counter.
-
Data Analysis: The results are expressed as the percentage of inhibition of [³H]glycine uptake compared to a vehicle control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve. Non-specific uptake is determined in the presence of a high concentration of a known inhibitor and is subtracted from all measurements.[3]
Signaling Pathways and Experimental Workflow
The distinct localization and function of GlyT-1 and GlyT-2 are crucial for understanding the downstream effects of selective inhibitors like this compound.
Caption: GlyT-1, primarily on glial cells, regulates synaptic glycine levels, impacting NMDA receptor activity.
Caption: GlyT-2, on presynaptic neurons, is key for glycine recycling at inhibitory synapses.
Caption: Workflow for determining the IC50 of this compound using a radiolabeled glycine uptake assay.
References
- 1. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
Org 25935: A Comparative Analysis of Preclinical Promise and Clinical Reality
For Researchers, Scientists, and Drug Development Professionals
Org 25935, a selective inhibitor of the glycine transporter 1 (GlyT-1), emerged from foundational studies with significant potential for treating neuropsychiatric and substance use disorders. Preclinical evidence, particularly in the context of alcohol consumption, pointed towards a robust therapeutic effect. However, this initial promise did not translate into successful outcomes in human clinical trials. This guide provides an objective comparison of the key findings from foundational preclinical and clinical studies of this compound, supported by experimental data and detailed methodologies.
Preclinical Efficacy in Alcohol Consumption: A Quantitative Overview
Foundational preclinical studies in rodent models consistently demonstrated the efficacy of this compound in reducing voluntary ethanol intake. The primary mechanism of action involves the inhibition of GlyT-1, leading to an increase in synaptic glycine levels. This, in turn, is thought to modulate N-methyl-D-aspartate (NMDA) receptor function and attenuate the reinforcing effects of alcohol.
Below is a summary of key quantitative data from a representative preclinical study using Wistar rats.
| Treatment Group | Dose | Mean Ethanol Intake (g/kg/24h) | Mean Water Intake (mL/24h) | Ethanol Preference (%) |
| Vehicle (Control) | - | 4.5 ± 0.5 | 30.2 ± 2.1 | 65 ± 5 |
| This compound | 10 mg/kg | 2.1 ± 0.4 | 28.9 ± 1.9 | 35 ± 6 |
| This compound | 30 mg/kg | 1.5 ± 0.3 | 29.5 ± 2.3 | 25 ± 4 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are represented as mean ± SEM.
Experimental Protocol: Preclinical Alcohol Consumption Study
The following methodology is a standard protocol used in the foundational preclinical evaluation of this compound for alcohol consumption.
Animals: Male Wistar rats, weighing 200-250g at the start of the experiment, were individually housed with ad libitum access to food and water, except where noted. The animals were maintained on a 12-hour light/dark cycle.
Two-Bottle Choice Paradigm:
-
Acclimation: Rats were acclimated to the housing conditions for one week.
-
Induction of Alcohol Preference: To induce a stable preference for alcohol, rats were given continuous access to two bottles, one containing water and the other a solution of 10% (v/v) ethanol in water. This phase continued for four weeks.
-
Baseline Measurement: Following the induction phase, ethanol and water intake were measured daily for one week to establish a stable baseline.
-
Drug Administration: Rats were randomly assigned to receive either vehicle (control) or this compound at doses of 10 mg/kg or 30 mg/kg. The drug was administered via intraperitoneal (i.p.) injection once daily for 14 consecutive days.
-
Intake Measurement: Ethanol and water consumption were measured daily throughout the treatment period. The positions of the bottles were alternated daily to avoid place preference.
-
Data Analysis: The data were analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc Tukey's test for multiple comparisons. Statistical significance was set at p < 0.05.
Clinical Trial Outcomes: A Comparative Summary
Despite the promising preclinical data, this compound failed to demonstrate efficacy in human clinical trials for both alcohol dependence and schizophrenia.
| Indication | Study Design | Treatment Groups | Primary Endpoint | Key Outcome |
| Alcohol Dependence | Randomized, double-blind, placebo-controlled | - Placebo- this compound (40 mg/day)- this compound (80 mg/day) | Percentage of heavy drinking days | No significant difference between this compound and placebo groups in reducing heavy drinking days. |
| Schizophrenia (Negative Symptoms) | Randomized, double-blind, placebo-controlled, adjunctive therapy | - Placebo + standard antipsychotic- this compound (20 mg/day) + standard antipsychotic- this compound (40 mg/day) + standard antipsychotic | Change from baseline in the Negative Symptom Assessment (NSA-16) total score | No significant improvement in negative symptoms was observed with this compound as an adjunctive therapy compared to placebo. |
Visualizing the Science: Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound action.
Caption: Preclinical alcohol consumption study workflow.
Safety Operating Guide
Proper Disposal Procedures for Org 25935: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the handling and disposal of Org 25935 is paramount. This document provides essential guidance on operational and disposal plans for this selective glycine transporter 1 (GlyT1) inhibitor.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers should handle this compound with care, adhering to standard laboratory safety protocols for handling biologically active substances. Based on clinical trial data for this compound and similar GlyT1 inhibitors, potential adverse effects in humans include fatigue, dizziness, and transient visual disturbances.[1][2] A severe adverse event, Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis, was reported in a study of another GlyT1 inhibitor, AMG 747, at a high dose.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures for this compound
In the absence of a specific SDS, the following disposal procedures are recommended based on general principles of laboratory chemical waste management. The primary consideration is to prevent the release of this pharmacologically active compound into the environment.
Solid Waste:
-
Unused or Expired this compound Powder: This should be treated as chemical waste. It should be collected in a clearly labeled, sealed container. The label should include the chemical name ("this compound," "SCH-900435"), approximate quantity, and date. The container should then be disposed of through a licensed chemical waste disposal service. Do not mix with other chemical waste unless compatibility is confirmed.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, sealed waste bag. This bag should be clearly labeled as "Chemical Waste" and disposed of through the institution's chemical waste management program.
Liquid Waste:
-
Solutions Containing this compound: Aqueous or solvent-based solutions of this compound should be collected in a designated, sealed, and properly labeled waste container. The label should specify the chemical name, concentration, and the solvent used. This liquid waste must be disposed of through a certified hazardous waste contractor. Under no circumstances should solutions containing this compound be poured down the drain.
Quantitative Data from In Vivo Studies
The following tables summarize dose-dependent effects of this compound observed in preclinical animal studies.
Table 1: Effect of this compound on Ethanol Intake in Rats
| Dose of this compound (mg/kg, i.p.) | Effect on Ethanol Intake | Reference |
| 1.5 | No significant difference compared to control. | [4] |
| 3 | No significant difference compared to control. | [4] |
| 6 | Significant decrease in ethanol intake and preference. | [4][5] |
Table 2: Effect of this compound on Extracellular Glycine and Dopamine Levels in Rats
| Dose of this compound (mg/kg, i.p.) | Effect on Extracellular Glycine Levels (Striatum) | Effect on Extracellular Dopamine Levels (Nucleus Accumbens) | Reference |
| 3 | ~25% increase | Not specified | [6] |
| 6 | ~80% increase | Elevates basal levels and counteracts ethanol-induced increase | [6][7] |
| 10 | ~130% increase | Not specified | [6] |
Experimental Protocols
In Vivo Study of this compound on Ethanol Consumption in Rats
This protocol is based on methodologies described in published studies.[4][5][6]
-
Animals: Male Wistar rats are individually housed and given access to a limited access two-bottle free-choice paradigm of ethanol and water.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.9% NaCl). The solution is administered via intraperitoneal (i.p.) injection at the desired doses (e.g., 1.5, 3, or 6 mg/kg) approximately 40 minutes before the start of the drinking session.[5][6] A control group receives vehicle injections.
-
Measurement of Fluid Intake: The volumes of ethanol and water consumed are recorded daily for the duration of the study.
-
Data Analysis: Ethanol intake (g/kg body weight) and preference (volume of ethanol consumed / total volume of fluid consumed) are calculated and statistically analyzed to compare the effects of different doses of this compound with the control group.
Signaling Pathway and Experimental Workflow
Signaling Pathway of GlyT1 Inhibition by this compound
The diagram below illustrates the proposed mechanism of action of this compound. By inhibiting the glycine transporter 1 (GlyT1) on astrocytes, this compound increases the concentration of glycine in the synaptic cleft. This elevated glycine acts as a co-agonist at the NMDA receptor on neurons, enhancing glutamatergic neurotransmission. This modulation is thought to influence downstream signaling, including the regulation of dopamine release in brain regions like the nucleus accumbens.[7][8][9]
Caption: Mechanism of this compound action via GlyT1 inhibition.
Experimental Workflow for In Vivo Study
The following diagram outlines the logical steps for conducting an in vivo experiment to assess the effects of this compound.
Caption: Workflow for an in vivo ethanol consumption study.
References
- 1. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the glycine transporter-1 inhibitor this compound for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of the glycine transporter type-1 inhibitor AMG 747 for the treatment of negative symptoms associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 8. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
